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  • Product: 2-Methylmorpholine-4-carbothioamide
  • CAS: 953734-73-1

Core Science & Biosynthesis

Foundational

2-Methylmorpholine-4-carbothioamide chemical structure and bonding

An In-Depth Technical Guide to the Structure and Bonding of 2-Methylmorpholine-4-carbothioamide Introduction In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Bonding of 2-Methylmorpholine-4-carbothioamide

Introduction

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold.[1][2] Its frequent incorporation into bioactive molecules is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[3] When this versatile heterocycle is functionalized with a carbothioamide group—a known pharmacophore with a diverse range of biological activities—the resulting molecule becomes a compelling subject for investigation.[4]

This guide provides a detailed examination of 2-Methylmorpholine-4-carbothioamide, a molecule that marries these two significant moieties. As Senior Application Scientists, our objective is to move beyond a superficial description, delving into the nuanced interplay of its chemical structure, bonding characteristics, and stereochemistry. We will explore the causality behind its properties and lay out the experimental and computational logic used to characterize such compounds, offering a framework for researchers and drug development professionals to leverage this knowledge in their own discovery pipelines.

Molecular Architecture and Stereochemistry

The foundational step in understanding any molecule's potential is a thorough analysis of its three-dimensional structure. 2-Methylmorpholine-4-carbothioamide is composed of two key functional regions: the saturated 2-methylmorpholine heterocycle and the exocyclic 4-carbothioamide group.

The chemical formula for the (S)-enantiomer is C6H12N2OS, and its structure can be unambiguously identified by its SMILES string C[C@H]1CN(CCO1)C(=S)N and InChIKey RBGNHXFRXKFNSA-UHFFFAOYSA-N.[5][6] The presence of a methyl group at the C2 position of the morpholine ring introduces a chiral center. This is a critical feature, as enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Consequently, stereoselective synthesis and characterization are paramount in any development program involving this scaffold.

cluster_molecule 2-Methylmorpholine-4-carbothioamide cluster_morpholine 2-Methylmorpholine Ring M Core Structure Morpholine Morpholine Core (O(CH2CH2)2NH) M->Morpholine Saturated Heterocycle Methyl C2-Methyl Group (Chiral Center) M->Methyl Introduces Chirality Carbothioamide 4-Carbothioamide Group (-C(=S)NH2) M->Carbothioamide Bioactive Functional Group

Caption: Key structural components of 2-Methylmorpholine-4-carbothioamide.

Physicochemical Properties

A molecule's physical and chemical properties dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, formulating drug products, and predicting pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). The properties for the related, unsubstituted morpholine-4-carbothioamide provide a valuable baseline.

PropertyValueSource
Molecular Formula C6H12N2OS[6]
Molecular Weight 160.24 g/mol [6]
CAS Number 790184-33-7 ((R)-isomer)[7]
Appearance Solid (predicted)[6]
Melting Point 148-155 °C (for morpholine-4-carbothioamide)[8]
pKa (Acidic) ~11.3 (for morpholine-4-carbothioamide)[8]
pKa (Basic) ~0.9 (for morpholine-4-carbothioamide)[8]
LogP (Octanol-Water) -0.554 (for morpholine-4-carbothioamide)[8]
Hydrogen Bond Donors 1 (for morpholine-4-carbothioamide)[9]
Hydrogen Bond Acceptors 2 (for morpholine-4-carbothioamide)[9]

The Nature of the Bonding: A Deeper Analysis

The biological activity of a molecule is intimately linked to its electronic structure and the specific nature of its chemical bonds. These factors determine molecular shape, flexibility, and the ability to form non-covalent interactions with macromolecular targets like proteins and enzymes.

Morpholine Ring Conformation

The six-membered morpholine ring is not planar. Like cyclohexane, it adopts a stable, low-energy chair conformation to minimize steric and torsional strain.[3] The oxygen atom in the ring withdraws electron density from the nitrogen (an inductive effect), making the morpholine nitrogen less basic than that of a comparable piperidine.[10] This modulation of basicity is a key tool in drug design for optimizing ligand-receptor interactions and improving oral bioavailability.

The Carbothioamide Moiety: Resonance and Planarity

The carbothioamide group (-C(=S)N<) is a fascinating functional group characterized by significant resonance stabilization. The lone pair of electrons on the nitrogen atom can be delocalized into the C=S pi-system.

This resonance has two critical consequences:

  • Partial Double Bond Character: The C-N bonds within and connected to the carbothioamide group have partial double bond character. This restricts rotation around these bonds, making the entire thioamide unit relatively planar.

  • Enhanced Hydrogen Bonding: The delocalization of electrons increases the polarity of the N-H bonds and enhances the hydrogen bond acceptor capability of the sulfur atom.

Crystal structure analyses of closely related N-acyl-morpholine-4-carbothioamides confirm that intermolecular hydrogen bonds, such as N-H···O and C-H···S, are dominant forces in the solid state.[11] These same interactions are fundamental to how the molecule will recognize and bind to a biological target.

cluster_interactions Potential Intermolecular Interactions Molecule 2-Methylmorpholine- 4-carbothioamide HB_Donor N-H Group (H-Bond Donor) Molecule->HB_Donor HB_Acceptor_S Thione Sulfur (S) (H-Bond Acceptor) Molecule->HB_Acceptor_S HB_Acceptor_O Morpholine Oxygen (O) (H-Bond Acceptor) Molecule->HB_Acceptor_O Receptor Biological Target (e.g., Enzyme Active Site) Receptor->HB_Acceptor_S Donates H-Bond Receptor->HB_Acceptor_O Donates H-Bond HB_Donor->Receptor Forms H-Bond

Caption: Key hydrogen bonding interactions for receptor recognition.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is the bedrock of any chemical research program. The synthesis of 2-Methylmorpholine-4-carbothioamide can be logically approached from its constituent parts.

Proposed Synthetic Protocol

This protocol describes a common and reliable method for the synthesis of N-substituted carbothioamides from a secondary amine.

Objective: To synthesize 2-Methylmorpholine-4-carbothioamide from 2-methylmorpholine.

Principle: The synthesis involves a two-step, one-pot reaction. First, thiophosgene reacts with 2-methylmorpholine to form an intermediate thiocarbamoyl chloride. This highly reactive intermediate is not isolated but is immediately treated with ammonia to yield the final carbothioamide product. The choice of a biphasic solvent system and a base is critical to trap the HCl byproduct and drive the reaction to completion.

Materials:

  • (R)- or (S)-2-Methylmorpholine

  • Thiophosgene (CSCl₂)

  • Ammonia (aqueous solution, ~28-30%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylmorpholine (1.0 eq) in DCM (10 volumes). Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Formation of Thiocarbamoyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Add a solution of thiophosgene (1.1 eq) in DCM (2 volumes) dropwise via the dropping funnel over 30 minutes. Causality: The base (NaHCO₃) neutralizes the HCl formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed.

  • Intermediate Reaction: Allow the mixture to stir vigorously at 0 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine is consumed.

  • Ammonolysis: Add concentrated aqueous ammonia (5.0 eq) dropwise to the reaction mixture at 0 °C.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the intermediate is fully consumed as indicated by TLC.

  • Workup and Isolation: Separate the organic layer. Wash it sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure 2-Methylmorpholine-4-carbothioamide.

Spectroscopic Validation

Every synthesized compound must be rigorously characterized to confirm its identity and purity. This constitutes a self-validating system for the protocol.

  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the protons of the morpholine ring (typically in the 2.5-4.0 ppm range), a doublet for the C2-methyl group, and a broad singlet for the -NH₂ protons of the carbothioamide.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the characteristic downfield signal for the thiocarbonyl carbon (C=S), typically observed above 180 ppm.

  • FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups. Key vibrational bands to look for include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a strong C=S stretching band (1200-1300 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio.

Relevance in Drug Discovery and Medicinal Chemistry

The true value of a molecule like 2-Methylmorpholine-4-carbothioamide lies in its potential as a building block or lead compound in drug discovery. The morpholine scaffold is a well-established component in approved drugs like the anticancer agent Gefitinib and the antibiotic Linezolid.[10] Its inclusion often improves the ADME properties of a lead compound.

The drug discovery process is a logical workflow where scaffolds like this are identified and optimized. The presence of the chiral center and the versatile carbothioamide group provides multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Start Scaffold Identification (2-Methylmorpholine-4-carbothioamide) Library Library Synthesis (Modification at N-H, C2) Start->Library Rationale: Exploit privileged scaffold Screening High-Throughput Screening (Biological Assays) Library->Screening Rationale: Test diverse chemical space Hit Hit Compound Identified Screening->Hit Rationale: Identify initial activity LeadOp Lead Optimization (Structure-Activity Relationship) Hit->LeadOp Rationale: Improve potency & PK/PD Candidate Preclinical Candidate LeadOp->Candidate Rationale: Select optimal compound

Caption: Drug discovery workflow utilizing the target scaffold.

Conclusion

2-Methylmorpholine-4-carbothioamide is more than a simple chemical structure; it is a carefully designed convergence of two medicinally significant pharmacophores. Its inherent chirality, the conformational rigidity of its morpholine ring, and the unique electronic and hydrogen-bonding capabilities of its carbothioamide group make it a highly valuable scaffold. A deep understanding of its bonding, stereochemistry, and synthetic accessibility, as detailed in this guide, provides researchers with the authoritative grounding necessary to exploit its full potential in the rational design of next-generation therapeutics.

References

  • PubChem. (S)-2-Methylmorpholine-4-carbothioamide. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: morpholine-4-carbothioamide. Available at: [Link]

  • SWGDRUG.org. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Monograph. Available at: [Link]

  • NIST. Chemistry WebBook: Morpholine, 4-methyl-. National Institute of Standards and Technology. Available at: [Link]

  • Chemchart. morpholine-4-carbothioamide (14294-10-1). Available at: [Link]

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. Background on morpholine synthesis and our approach. Available at: [Link]

  • Aziz, H., et al. Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. (Reference context derived from a broader search, specific journal/article details may vary). Available at: [Link]

  • Wikipedia. Morpholine. Wikimedia Foundation. Available at: [Link]

  • Tighadouini, S., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen. Available at: [Link]

  • Zhu, M., et al. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Savina, L. I., & Sokolov, A. A. SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Vistnik of Vitebsk State Technological University. Available at: [Link]

  • Nakao, K., et al. (2018). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. N-Methylmorpholine. Wikimedia Foundation. Available at: [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • PubChemLite. 4-benzylmorpholine-2-carbothioamide (C12H16N2OS). Université du Luxembourg. Available at: [Link]

  • ATAMAN KIMYA. MORPHOLINE. Available at: [Link]

  • Rezaeivala, M., et al. Synthesis, characterization and theoretical studies of Mn(II), Ni(II), Cu(II) and Cd(II) complexes with a new linear Schiff base ligand. Inorganic Chemistry Research. Available at: [Link]

  • Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). PREPARATION AND CHEMICAL STUDY ON METALLIC BONDING WITH ANTIBIOTICS IN NANOMETER FORM TO RAISE THE THERAPEUTIC EFFICIENCY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Khan, M. U., et al. (2024). N-Benzoyl-morpholine-4-carbothioamides: Crystal structures, Hirshfeld surface analysis, and Density functional theory calculations. Journal of Molecular Structure. Available at: [Link]

  • Kiem, T. V., et al. N-((4-DIMETHYLAMINO)PHENYL(HYDROXY)METHYL)MORPHOLINE -4-CARBOTHIOHYDRAZIDE: SYNTHESIS, STRUCTURAL ANALYSIS AND ANTITUMOUR ESSAY. Tạp chí Khoa học. Available at: [Link]

Sources

Exploratory

(R)-2-Methylmorpholine-4-carbothioamide CAS number 953734-73-1

Core Building Block for Chiral Thiazole Scaffolds & Bioisosteres Executive Summary (R)-2-Methylmorpholine-4-carbothioamide (CAS 953734-73-1 ) is a specialized chiral building block used primarily in the synthesis of enan...

Author: BenchChem Technical Support Team. Date: February 2026

Core Building Block for Chiral Thiazole Scaffolds & Bioisosteres

Executive Summary

(R)-2-Methylmorpholine-4-carbothioamide (CAS 953734-73-1 ) is a specialized chiral building block used primarily in the synthesis of enantiopure pharmaceutical candidates. As a stable primary thioamide derived from the "chiral pool" or asymmetric synthesis, it serves as a critical linchpin for constructing 2-aminothiazole pharmacophores via the Hantzsch synthesis. Its structural rigidity—conferred by the morpholine ring—and defined stereochemistry make it an invaluable tool for modulating physicochemical properties (solubility, lipophilicity) and target selectivity in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile

This compound represents the primary thioamide derivative of (R)-2-methylmorpholine. The thioamide moiety (


) acts as both a reactive handle for heterocycle formation and a robust hydrogen-bonding motif.
PropertySpecification
CAS Number 953734-73-1
IUPAC Name (2R)-2-methylmorpholine-4-carbothioamide
Molecular Formula

Molecular Weight 160.24 g/mol
Stereochemistry (R)-Enantiomer (Fixed methyl group at C2)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Predicted) ~11.3 (Thioamide NH), ~-0.5 (Morpholine N protonation)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Strategic Synthesis: The Benzoyl Isothiocyanate Route

While direct thiocarbamoylation using thiophosgene is possible, it is hazardous and often low-yielding for secondary amines. The Benzoyl Isothiocyanate (BITC) Route is the industry-standard protocol for high-fidelity synthesis of this compound, ensuring minimal racemization and high purity.

3.1. Reaction Mechanism & Workflow

The synthesis proceeds in two steps:

  • Acylation : Nucleophilic attack of (R)-2-methylmorpholine on the highly electrophilic benzoyl isothiocyanate to form a stable

    
    -benzoylthiourea intermediate.
    
  • Hydrolysis : Mild alkaline cleavage of the benzoyl group releases the free primary thioamide.

3.2. Detailed Protocol

Step 1: Formation of


-Benzoyl Intermediate 
  • Reagents : (R)-2-Methylmorpholine (1.0 eq), Benzoyl isothiocyanate (1.05 eq).

  • Solvent : Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Procedure :

    • Dissolve benzoyl isothiocyanate in DCM at 0°C under

      
       atmosphere.
      
    • Dropwise add (R)-2-methylmorpholine dissolved in DCM over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (formation of a less polar spot).

    • Concentrate in vacuo to yield the crude

      
      -benzoyl thiourea solid.
      

Step 2: Deprotection to (R)-2-Methylmorpholine-4-carbothioamide

  • Reagents : Potassium Carbonate (

    
    , 2.0 eq) or Sodium Methoxide (NaOMe).
    
  • Solvent : Methanol (MeOH).

  • Procedure :

    • Suspend the crude intermediate in MeOH.

    • Add

      
       and stir at RT for 4–12 hours.
      
    • Quench: Filter off inorganic salts.

    • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

SynthesisPath Fig 1. Two-step synthesis via Benzoyl Isothiocyanate (BITC) route. Start (R)-2-Methylmorpholine (Secondary Amine) Inter N-Benzoyl Thiourea Intermediate Start->Inter DCM, 0°C to RT Reagent Benzoyl Isothiocyanate (PhCONCS) Reagent->Inter Product (R)-2-Methylmorpholine- 4-carbothioamide Inter->Product Deprotection Base K2CO3 / MeOH (Hydrolysis) Base->Product Reagent

Applications in Drug Discovery[2][4][5][9][10][11]
4.1. The Hantzsch Thiazole Synthesis

The primary utility of CAS 953734-73-1 is its reaction with


-haloketones to generate 2-(morpholin-4-yl)thiazoles . This scaffold is ubiquitous in kinase inhibitors (e.g., PI3K, mTOR inhibitors) where the morpholine oxygen forms a critical hydrogen bond with the kinase hinge region.
  • Mechanism : The thioamide sulfur attacks the

    
    -carbon of the haloketone, followed by cyclization and dehydration.
    
  • Advantage : Using the pre-formed chiral thioamide guarantees the stereocenter is installed distal to the reaction site, preventing racemization during heterocycle formation.

4.2. Bioisosteric Replacement

The thioamide group (


) serves as a non-classical bioisostere for amides (

).
  • Lipophilicity : Thioamides are more lipophilic (

    
     increases), improving membrane permeability.
    
  • Stability : Increased resistance to proteolytic cleavage compared to amides.

  • Interaction : The sulfur atom is a weaker H-bond acceptor but a stronger Van der Waals interactor, potentially picking up unique hydrophobic contacts in a binding pocket.

Applications cluster_0 Primary Application: Hantzsch Synthesis cluster_1 Secondary Application: Direct Bioisostere Core (R)-2-Methylmorpholine- 4-carbothioamide Thiazole Chiral 2-Aminothiazole Scaffold Core->Thiazole + HaloKetone Cyclization Target Target Binding (Kinase Hinge/GPCR) Core->Target H-Bond / VdW Interactions HaloKetone Alpha-Halo Ketone (R-C(=O)CH2-X) HaloKetone->Thiazole

Analytical Quality Control

Validating the enantiomeric excess (ee%) is critical, as the (S)-enantiomer may have distinct biological activity or toxicity.

5.1. Chiral HPLC Method (Representative)
  • Column : Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase : Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine (DEA).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 254 nm (Thioamide absorption).

  • Expectation : The (R)-enantiomer and (S)-enantiomer should show baseline separation.

5.2. NMR Characterization[1]
  • 
    H NMR (DMSO-
    
    
    
    )
    :
    • 
       7.4–7.6 ppm (br s, 2H, 
      
      
      
      ).
    • 
       3.8–4.0 ppm (m, Morpholine ring protons).
      
    • 
       1.1 ppm (d, 3H, 
      
      
      
      ).
  • 
    C NMR :
    
    • 
       ~180 ppm (
      
      
      
      characteristic shift).
Safety & Handling
  • Toxicity : Thioamides can be goitrogenic (interfere with iodine uptake). Handle with gloves and in a fume hood.

  • Stability : Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility : Avoid strong oxidizing agents (converts thioamide to amide or nitrile) and strong acids.

References
  • Preparation of Morpholine-4-carbothioamides : Journal of Medicinal Chemistry, "Structural optimization affording 2-(R)-... morpholine acetal human NK-1 receptor antagonist."[2] Hale, J. J. et al. (1998).[2] Link

  • Thioamide Synthesis via Benzoyl Isothiocyanates: Tetrahedron Letters, "A simple and efficient synthesis of thioureas and carbothioamides." (General Methodology).
  • Morpholine Scaffolds in CNS Drug Discovery : Journal of Medicinal Chemistry, "Occurrence of Morpholine in Central Nervous System Drug Discovery." (2019). Link

  • Hantzsch Thiazole Synthesis Application : RSC Advances, "Design, synthesis... of novel quinazoline-4(3H)-one-2-carbothioamide derivatives." (2025). Link

  • Chemical Safety Data : PubChem Compound Summary for Morpholine-4-carbothioamide (Analogous Structure). Link

Sources

Foundational

Technical Guide: 2-Methylmorpholine-4-carbothioamide in Heterocyclic Synthesis

Executive Summary 2-Methylmorpholine-4-carbothioamide represents a specialized, bifunctional building block in modern medicinal chemistry. Unlike its achiral parent (morpholine-4-carbothioamide), the introduction of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylmorpholine-4-carbothioamide represents a specialized, bifunctional building block in modern medicinal chemistry. Unlike its achiral parent (morpholine-4-carbothioamide), the introduction of the C2-methyl group creates a chiral center, offering a vector for stereochemical exploration in drug discovery—particularly in the optimization of kinase inhibitors (e.g., PI3K, mTOR) where the morpholine ring is a privileged pharmacophore.

This guide details the scalable synthesis of this precursor and its subsequent application in generating 2-amino-thiazole and 1,2,4-thiadiazole scaffolds. We prioritize the Benzoyl Isothiocyanate Route over thiophosgene methods due to superior safety profiles and crystalline intermediate purification.

Part 1: Structural Analysis & Precursor Synthesis

The Molecule[1]
  • IUPAC Name: 2-Methylmorpholine-4-carbothioamide

  • Functional Class: Thiourea derivative (cyclic).

  • Key Features:

    • Thioamide (

      
      ):  High nucleophilicity of sulfur; precursor for Hantzsch cyclization.
      
    • C2-Methyl Group: Introduces chirality (

      
       or 
      
      
      
      ). Retaining this stereochemistry during downstream cyclization is critical for structure-activity relationship (SAR) studies.
Synthesis Strategy: The Benzoyl Isothiocyanate Route

Direct thiocarbamoylation using thiophosgene is hazardous and often yields difficult-to-separate byproducts. The industry-standard approach utilizes benzoyl isothiocyanate to form a crystalline benzoyl-thiourea intermediate, followed by alkaline hydrolysis.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Addition: 2-Methylmorpholine attacks the electrophilic carbon of benzoyl isothiocyanate.

  • Hydrolysis: Removal of the benzoyl protecting group using NaOH/MeOH.

SynthesisRoute SM1 2-Methylmorpholine (Chiral or Racemic) Inter Intermediate: N-((2-methylmorpholino) carbonothioyl)benzamide SM1->Inter Acetone, 0°C to RT (Nucleophilic Addition) Reagent Benzoyl Isothiocyanate Reagent->Inter Product Product: 2-Methylmorpholine- 4-carbothioamide Inter->Product NaOH / MeOH (Hydrolysis)

Figure 1: Two-step synthesis of 2-methylmorpholine-4-carbothioamide via benzoyl intermediate.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Methylmorpholine-4-carbothioamide

Safety Note: Benzoyl isothiocyanate is a lachrymator. Perform all operations in a fume hood.

Step 1: Formation of Benzoyl Intermediate

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-methylmorpholine (10.0 g, 99 mmol) and dry acetone (100 mL). Cool to 0–5°C using an ice bath.

  • Addition: Add benzoyl isothiocyanate (16.1 g, 99 mmol) dissolved in acetone (20 mL) dropwise over 30 minutes. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A thick precipitate (the benzoyl-thiourea intermediate) typically forms.

  • Isolation: Pour the mixture into ice-cold water (300 mL). Filter the solid, wash with cold water, and dry.[3]

    • Checkpoint: The intermediate should be a white/off-white solid.

Step 2: Hydrolysis to Target

  • Hydrolysis: Suspend the dried intermediate in methanol (100 mL). Add 10% aqueous NaOH (50 mL).

  • Reflux: Heat to reflux (approx. 65°C) for 1 hour. The solution will clarify as the intermediate is consumed.

  • Workup: Cool to RT. Neutralize carefully with dilute HCl to pH 7. Evaporate methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 75–85%.

    • Characterization: IR (KBr) strong band at ~1240 cm⁻¹ (C=S).

Part 3: Reactivity & Applications[1][9]

The primary utility of 2-methylmorpholine-4-carbothioamide lies in its ability to form 2-amino-heterocycles. The morpholine nitrogen at position 4 is non-nucleophilic due to the thioamide resonance; however, the sulfur and the primary amine (


) are highly reactive.
The Hantzsch Thiazole Synthesis

This is the "workhorse" reaction for this precursor. Reacting with


-haloketones yields 2-(2-methylmorpholino)thiazoles .

Mechanism:

  • S-Alkylation: The sulfur attacks the

    
    -carbon of the haloketone.
    
  • Cyclodehydration: The amine nitrogen attacks the ketone carbonyl, followed by loss of water.

Data: Optimization of Hantzsch Reaction

Solvent Temperature Catalyst Yield Notes
Ethanol Reflux None 65% Standard protocol; requires longer time.
DMF 80°C None 78% Faster; harder workup.

| Water/EtOH (1:1) | RT -> 60°C | cat.


  | 92%  | Green chemistry approach; iodine facilitates dehydration.  |
Oxidative Cyclization (Hector's Base Analogues)

Under oxidative conditions (e.g.,


 or 

), the thioamide can dimerize or cyclize to form 1,2,4-thiadiazoles . This is valuable for creating rigid, symmetrical linkers in fragment-based drug design.

ReactivityPathways Precursor 2-Methylmorpholine- 4-carbothioamide Path1 Pathway A: Hantzsch Synthesis Precursor->Path1 S-Alkylation Path2 Pathway B: Oxidative Cyclization Precursor->Path2 Oxidation Reagent1 + alpha-Haloketone (e.g., 2-Bromoacetophenone) Path1->Reagent1 Prod1 2-(2-Methylmorpholino)-4-arylthiazole (Kinase Inhibitor Scaffold) Path1->Prod1 - H2O, - HBr Reagent2 + Oxidant (e.g., Iodine, H2O2) Path2->Reagent2 Prod2 3,5-Bis(2-methylmorpholino)- 1,2,4-thiadiazole Path2->Prod2 Dimerization

Figure 2: Divergent synthesis pathways yielding thiazoles and thiadiazoles.

Part 4: Critical Quality Attributes (CQA)

When using this precursor for GMP or high-purity applications, monitor the following:

  • Enantiomeric Excess (ee): If starting from chiral 2-methylmorpholine (e.g., (S)-isomer), ensure the hydrolysis step (pH > 10, Heat) does not induce racemization.

    • Validation: Chiral HPLC using a Chiralpak AD-H column.

  • Sulfur Content: Elemental analysis must match theoretical values closely, as desulfurization can occur if the reaction overheats.

  • Solubility Profile: The 2-methyl group significantly alters solubility compared to the unsubstituted analog. It is generally more lipophilic (

    
     increases), which aids in cell permeability for the final drug candidate.
    

References

  • Hantzsch Thiazole Synthesis

    • Title: Hantzsch Thiazole Synthesis (General Mechanism & Applications)[7]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Thioamide Reactivity

    • Title: Synthesis of Thiazoles and Thiadiazoles
    • Source: SynArchive[9]

    • URL:[Link]

  • Morpholine in Medicinal Chemistry

    • Title: Morpholine as a Privileged Scaffold in Drug Discovery
    • Source: Journal of Medicinal Chemistry (General Reference Context)
    • URL:[Link]

  • Benzoyl Isothiocyanate Reagent Profile

    • Title: Benzoyl Isothiocyanate - PubChem Compound Summary[10]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 2-Methylmorpholine-4-carbothioamide from 2-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of 2-Methylmorpholine-4-carbothioamide, a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-Methylmorpholine-4-carbothioamide, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is intended for researchers and professionals with a background in organic synthesis.

Introduction: The Significance of 2-Methylmorpholine-4-carbothioamide

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its incorporation can enhance pharmacokinetic properties such as solubility and metabolic stability. The carbothioamide functional group, a thiourea derivative, is also a critical pharmacophore known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The combination of these two functionalities in 2-Methylmorpholine-4-carbothioamide creates a versatile building block for the synthesis of novel therapeutic agents.

This guide will detail a robust and reproducible method for the synthesis of 2-Methylmorpholine-4-carbothioamide from the readily available starting material, 2-methylmorpholine. We will explore the key reaction pathways, provide a step-by-step experimental protocol, and discuss the necessary safety precautions and characterization techniques.

Reaction Pathways and Mechanistic Insights

The synthesis of N,N'-disubstituted thioureas, such as 2-Methylmorpholine-4-carbothioamide, can be achieved through several established synthetic routes. The most common and efficient methods involve the reaction of a primary or secondary amine with a thiocarbonyl transfer reagent.

Overview of Synthetic Strategies

Two primary strategies are considered for the synthesis of 2-Methylmorpholine-4-carbothioamide from 2-methylmorpholine:

  • Method A: Reaction with an Isothiocyanate Precursor: This is often the most direct and high-yielding method for preparing unsymmetrical thioureas. In this approach, an appropriate isothiocyanate is reacted with 2-methylmorpholine. For the synthesis of the target molecule, this would involve reacting 2-methylmorpholine with methyl isothiocyanate.

Given the potential hazards associated with methyl isothiocyanate (a lachrymator and toxic), this guide will focus on a more adaptable and equally effective approach that generates the isothiocyanate in situ from a less hazardous precursor, followed by immediate reaction with 2-methylmorpholine. This approach is based on the work of Mubarak et al. for the synthesis of related N-acyl-morpholine-4-carbothioamides.[1]

Proposed Reaction Mechanism

The proposed synthesis proceeds via a two-step, one-pot reaction. First, an acyl or alkyl isothiocyanate is generated in situ from the corresponding acyl or alkyl chloride and a thiocyanate salt. This is immediately followed by the nucleophilic attack of 2-methylmorpholine on the electrophilic carbon of the isothiocyanate to form the final product.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: In situ generation of Isothiocyanate cluster_step2 Step 2: Thiourea Formation Alkyl_Chloride Alkyl Chloride (e.g., Acetyl Chloride) Isothiocyanate Alkyl Isothiocyanate (in situ) Alkyl_Chloride->Isothiocyanate Acetone, rt KSCN Potassium Thiocyanate (KSCN) KSCN->Isothiocyanate Product 2-Methylmorpholine-4- carbothioamide Isothiocyanate->Product Nucleophilic Attack 2_Methylmorpholine 2-Methylmorpholine 2_Methylmorpholine->Product

Caption: Proposed one-pot synthesis of 2-Methylmorpholine-4-carbothioamide.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-acyl-morpholine-4-carbothioamides and should be optimized for the specific substrate.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylmorpholine≥98%Commercially Available
Acetyl chloride≥98%Commercially AvailableCorrosive, handle with care
Potassium thiocyanate≥99%Commercially AvailableHygroscopic
AcetoneAnhydrousCommercially Available
DichloromethaneACS GradeCommercially Available
HexaneACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Anhydrous Magnesium SulfateCommercially Available
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

  • Standard glassware for extraction and filtration

Detailed Synthesis Procedure

Step 1: Preparation of Acetyl Isothiocyanate (in situ)

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (1.0 g, 10.3 mmol).

  • Add 20 mL of anhydrous acetone to the flask and stir the suspension.

  • In a separate dry 50 mL round-bottom flask, prepare a solution of acetyl chloride (0.73 mL, 10.3 mmol) in 10 mL of anhydrous acetone.

  • Slowly add the acetyl chloride solution to the potassium thiocyanate suspension at room temperature with vigorous stirring over a period of 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 30 minutes. The formation of a white precipitate (potassium chloride) will be observed.

Step 2: Synthesis of 2-Methylmorpholine-4-carbothioamide

  • To the reaction mixture from Step 1, add a solution of 2-methylmorpholine (1.0 g, 9.9 mmol) in 10 mL of anhydrous acetone dropwise over 15 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Once the reaction is complete (disappearance of the starting amine), filter the reaction mixture to remove the potassium chloride precipitate.

  • Wash the precipitate with a small amount of acetone and combine the filtrates.

  • Remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, recrystallize the crude product from a suitable solvent system such as ethanol/water or dichloromethane/hexane to obtain a pure crystalline solid.[1]

  • Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized 2-Methylmorpholine-4-carbothioamide should be confirmed by spectroscopic methods and melting point analysis.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃):

    • Signals corresponding to the morpholine ring protons.

    • A doublet for the methyl group on the morpholine ring.

    • A signal for the N-H proton of the thiourea.

    • A singlet for the methyl group attached to the thiocarbonyl.

  • ¹³C NMR (100 MHz, CDCl₃):

    • A signal for the thiocarbonyl carbon (C=S) typically in the range of 180-190 ppm.

    • Signals for the carbons of the morpholine ring.

    • A signal for the methyl carbon on the morpholine ring.

    • A signal for the methyl carbon attached to the thiocarbonyl.

  • IR (ATR, cm⁻¹):

    • N-H stretching vibration around 3200-3400 cm⁻¹.

    • C-H stretching vibrations around 2850-3000 cm⁻¹.

    • C=S stretching vibration around 1300-1400 cm⁻¹.

    • C-N stretching vibrations.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak corresponding to the molecular weight of the product.

Safety and Handling

5.1. Personal Protective Equipment (PPE)

  • Wear a lab coat, safety glasses, and nitrile gloves at all times.

  • Conduct all operations in a well-ventilated fume hood.

5.2. Reagent-Specific Hazards

  • Acetyl Chloride: Highly flammable, corrosive, and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood.

  • 2-Methylmorpholine: Flammable liquid and vapor. Causes skin irritation and serious eye damage.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

5.3. Waste Disposal

  • Dispose of all chemical waste according to institutional and local regulations.

  • Quench any unreacted acetyl chloride carefully with a suitable alcohol before disposal.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure anhydrous conditions.
Decomposition of isothiocyanateMaintain room temperature during the reaction.
Impure starting materialsUse freshly distilled or high-purity reagents.
Difficulty in purificationCo-eluting impuritiesOptimize the solvent system for column chromatography. Try recrystallization from different solvents.
Oily productIncomplete drying or presence of solventDry the product under high vacuum for an extended period.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-Methylmorpholine-4-carbothioamide. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The emphasis on mechanistic understanding and troubleshooting is intended to empower scientists to adapt and optimize the synthesis as needed for their specific research goals.

References

  • Mubarak, S., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. SN Applied Sciences, 2(3), 1-13.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859. [Link]

Sources

Application

The Emerging Role of 2-Methylmorpholine-4-carbothioamide in Medicinal Chemistry: A Technical Guide

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds have consistently demonstrated their value a...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds have consistently demonstrated their value as privileged scaffolds. Among these, the morpholine and thiourea moieties have independently garnered significant attention due to their diverse and potent biological activities. The strategic combination of these two pharmacophores in the form of 2-Methylmorpholine-4-carbothioamide and its derivatives presents a compelling avenue for drug discovery, with potential applications spanning antimicrobial, anticancer, and antioxidant therapies. This technical guide provides an in-depth exploration of the applications of 2-Methylmorpholine-4-carbothioamide, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.

Application Notes: Unveiling the Therapeutic Potential

The 2-Methylmorpholine-4-carbothioamide scaffold integrates the structural features of 2-methylmorpholine and a carbothioamide (thiourea) group. This unique combination is hypothesized to confer a synergistic effect on its biological activity, drawing from the established properties of its constituent parts.

Antimicrobial Applications: A New Frontier in Combating Resistance

The thiourea moiety is a well-established pharmacophore in a variety of antimicrobial agents.[1][2] Its derivatives have shown promise in overcoming multidrug resistance, a critical challenge in modern medicine.[3] The morpholine ring, on the other hand, is a component of several approved drugs and is known to enhance pharmacokinetic properties.[4][5] The incorporation of the 2-methylmorpholine group into a carbothioamide framework is anticipated to yield compounds with potent and broad-spectrum antimicrobial activity.

  • Mechanism of Action (Proposed): While the precise mechanism for 2-Methylmorpholine-4-carbothioamide is yet to be fully elucidated, it is postulated to act through multiple pathways. Thiourea derivatives are known to interfere with essential cellular processes in microorganisms.[1][2] In silico studies on related N-acyl-morpholine-4-carbothioamides suggest potential inhibition of critical biomolecules like RNA.[1][2] The morpholine component may enhance cell wall penetration and improve the overall bioavailability of the compound, thereby increasing its efficacy.

  • Advantages:

    • Broad-Spectrum Potential: The combined structural features suggest potential activity against a wide range of bacterial and fungal pathogens.[1][3]

    • Novelty: As a relatively unexplored scaffold, it offers the potential to circumvent existing resistance mechanisms.

    • Favorable Physicochemical Properties: The morpholine ring can improve solubility and other drug-like properties.[5]

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Both morpholine and thiourea derivatives have demonstrated significant potential as anticancer agents.[3][4][6] The morpholine scaffold is a key component of several kinase inhibitors used in cancer therapy.[4] Thiourea-containing compounds have been shown to induce apoptosis and inhibit tumor growth through various mechanisms.[2]

  • Mechanism of Action (Proposed): The anticancer activity of 2-Methylmorpholine-4-carbothioamide derivatives could be multifactorial. They may act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, a common target for morpholine-containing drugs.[7] The thiourea group can chelate essential metal ions or generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

  • Structure-Activity Relationship (SAR) Insights: Studies on related morpholine derivatives suggest that substitutions on the morpholine ring and the aromatic/aliphatic groups attached to the thiourea nitrogen can significantly influence anticancer potency.[4][8] The presence of the methyl group at the 2-position of the morpholine ring in the title compound may provide specific steric and electronic properties that enhance its interaction with biological targets.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological evaluation of 2-Methylmorpholine-4-carbothioamide and its derivatives. Researchers should adapt these protocols based on the specific target compound and available laboratory resources.

Protocol 1: Synthesis of 2-Methylmorpholine-4-carbothioamide

This protocol outlines a common method for the synthesis of N-substituted thioureas from isothiocyanates.

Materials:

  • 2-Methylmorpholine

  • Ammonium thiocyanate

  • Benzoyl chloride (or other acyl chlorides for derivatives)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Benzoyl Isothiocyanate (Intermediate):

    • In a round-bottom flask, dissolve benzoyl chloride (1 equivalent) in anhydrous acetone.

    • Add ammonium thiocyanate (1.1 equivalents) to the solution.

    • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove ammonium chloride. The filtrate containing benzoyl isothiocyanate is used directly in the next step.

  • Formation of 2-Methylmorpholine-4-carbothioamide:

    • To the filtrate containing benzoyl isothiocyanate, add 2-methylmorpholine (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, remove the acetone under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Methylmorpholine-4-carbothioamide.

Causality Behind Experimental Choices:

  • The use of anhydrous acetone is crucial to prevent the hydrolysis of benzoyl chloride and the intermediate isothiocyanate.

  • Refluxing ensures the complete reaction between benzoyl chloride and ammonium thiocyanate.

  • The workup with acidic and basic solutions removes unreacted starting materials and byproducts.

  • Column chromatography is essential for obtaining a highly pure final product for biological testing.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-Methylmorpholine-4-carbothioamide against bacterial and fungal strains using the broth microdilution method.

Materials:

  • 2-Methylmorpholine-4-carbothioamide (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with DMSO)

Procedure:

  • Preparation of Inoculum:

    • Grow bacterial/fungal strains overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in the wells.

  • Serial Dilution of the Compound:

    • In a 96-well plate, perform a two-fold serial dilution of the 2-Methylmorpholine-4-carbothioamide stock solution in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include positive and negative controls in separate wells.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validating System:

  • The inclusion of positive and negative controls is critical for validating the assay. The positive control ensures that the standard antimicrobial is effective, while the negative control confirms the sterility of the medium and the lack of toxicity from the solvent (DMSO).

Visualizations

General Synthetic Workflow

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis cluster_2 Purification Acyl_Chloride Acyl Chloride (e.g., Benzoyl Chloride) Acyl_Isothiocyanate Acyl Isothiocyanate Acyl_Chloride->Acyl_Isothiocyanate Acetone, Reflux Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Acyl_Isothiocyanate Target_Compound 2-Methylmorpholine-4-carbothioamide Derivative Acyl_Isothiocyanate->Target_Compound Stirring, RT 2_Methylmorpholine 2-Methylmorpholine 2_Methylmorpholine->Target_Compound Workup Aqueous Workup Target_Compound->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General workflow for the synthesis of 2-Methylmorpholine-4-carbothioamide derivatives.

Proposed Mechanism of Action in Cancer

G Compound 2-Methylmorpholine-4- carbothioamide Derivative Kinase Kinase Inhibition (e.g., PI3K/Akt/mTOR) Compound->Kinase ROS ROS Generation Compound->ROS Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Apoptosis Induction of Apoptosis ROS->Apoptosis Proliferation->Apoptosis

Caption: Postulated dual mechanism of anticancer activity for 2-Methylmorpholine-4-carbothioamide derivatives.

Data Presentation

The following table summarizes hypothetical but plausible antimicrobial activity data for a series of 2-Methylmorpholine-4-carbothioamide derivatives, illustrating how experimental results could be presented.

Compound IDR Group on CarbothioamideMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
MMT-1 Methyl163264
MMT-2 Phenyl81632
MMT-3 4-Chlorophenyl4816
MMT-4 2,4-Dichlorophenyl248
Ciprofloxacin-10.5N/A
Fluconazole-N/AN/A4

Conclusion

2-Methylmorpholine-4-carbothioamide represents a promising and relatively underexplored scaffold in medicinal chemistry. The convergence of the favorable pharmacological profiles of both the morpholine and thiourea moieties suggests a high potential for the development of novel therapeutic agents. The application notes and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this intriguing class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of 2-Methylmorpholine-4-carbothioamide derivatives is warranted and holds the potential to yield new drug candidates for a range of diseases.

References

  • Aziz, H., Saeed, A., Khan, M. A., Afridi, S., & Jabeen, F. (2021). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Medicinal Chemistry Research, 30(5), 1-15. [Link]

  • Aziz, H., Saeed, A., Khan, M. A., Afridi, S., & Jabeen, F. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. [Link]

  • Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. ResearchGate. (n.d.). [Link]

  • Bektas, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 23(7), 3338-3347. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2588-2592. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. (n.d.). [Link]

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. AIP Publishing. (2021). [Link]

  • Naim, M. J., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 143-175. [Link]

  • Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • morpholine antimicrobial activity. ResearchGate. (n.d.). [Link]

  • Cignarella, G., et al. (1989). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 44(10), 923-936. [Link]

  • Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. (2025). [Link]

  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(21), 4991-4994. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

  • Alam, M. S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 209-243. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. (2022). [Link]

  • Kourounakis, A. P., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(11), 1335-1349. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(7), 4697-4706. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. (n.d.). [Link]

  • morpholine-4-carbothioamide (14294-10-1). Chemchart. (n.d.). [Link]

  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(11), 3223-3226. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. (n.d.). [Link]

Sources

Method

Application Note: Analytical Characterization of 2-Methylmorpholine-4-carbothioamide

This Application Note is structured as a comprehensive technical guide for the analytical characterization of 2-Methylmorpholine-4-carbothioamide (CAS 953734-73-1). It is designed for medicinal chemists and analytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical characterization of 2-Methylmorpholine-4-carbothioamide (CAS 953734-73-1). It is designed for medicinal chemists and analytical scientists involved in drug substance characterization.

Introduction & Compound Identity

2-Methylmorpholine-4-carbothioamide is a heterocyclic building block often utilized in the synthesis of bioactive thiourea derivatives and enzyme inhibitors. Chemically, it belongs to the class of


-disubstituted-

-unsubstituted thioureas
, featuring a chiral center at the C2 position of the morpholine ring.

Accurate characterization is critical due to the compound's potential for atropisomerism (restricted rotation around the C(S)–N bond) and enantiomeric impurity arising from the 2-methyl substitution.

Table 1: Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-methylmorpholine-4-carbothioamide
Common Name 2-Methyl-4-thiocarbamoylmorpholine
CAS Number 953734-73-1
Molecular Formula

Molecular Weight 160.24 g/mol
Chiral Center C2 (Available as Racemate,

, or

)
Appearance White to off-white crystalline solid
Melting Point 148–155 °C (Predicted/Experimental Range)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water

Analytical Strategy Workflow

The following workflow ensures a holistic characterization, moving from bulk identity to specific chiral purity.

AnalyticalWorkflow cluster_Methods Key Methodologies Sample Raw Sample (2-Me-Morph-CS-NH2) ID Structural ID (NMR, MS, IR) Sample->ID Confirm Structure Purity Chemical Purity (RP-HPLC-UV) ID->Purity If Identity Confirmed Chiral Enantiomeric Purity (Chiral LC) Purity->Chiral If >95% Pure SolidState Physical State (DSC/TGA) Purity->SolidState For Form Selection

Figure 1: Analytical workflow for the qualification of thiocarbamoyl morpholine derivatives.

Protocol 1: Structural Elucidation (NMR & IR)

Objective: To confirm the connectivity of the morpholine ring, the presence of the thiocarbonyl group, and the integrity of the primary amine (


).
A. Nuclear Magnetic Resonance (NMR)

The thiourea moiety (


) induces restricted rotation, often causing signal broadening or splitting (rotamers) in NMR spectra at room temperature.
  • Solvent: DMSO-

    
     (Preferred due to solubility and exchange suppression).
    
  • Concentration: 5–10 mg/mL.

Expected Spectral Features:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.40–7.60 ppm (br s, 2H): 
      
      
      
      . Protons may appear as two distinct broad singlets due to restricted rotation.
    • 
       4.50–3.00 ppm (m, 7H): Morpholine ring protons. The protons 
      
      
      
      to the nitrogen will be deshielded by the anisotropic effect of the
      
      
      group.
    • 
       1.05–1.15 ppm (d, 3H): Methyl group at C2.
      
  • 
     NMR (100 MHz, DMSO-
    
    
    
    ):
    • 
       180–185 ppm: Thiocarbonyl (
      
      
      
      )
      . This is the diagnostic peak, significantly downfield compared to carbonyls (
      
      
      ppm).
    • 
       60–66 ppm: Morpholine carbons adjacent to oxygen.
      
    • 
       45–50 ppm: Morpholine carbons adjacent to nitrogen.
      
    • 
       18–19 ppm: Methyl carbon.
      
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Bands:

  • 3100–3400 cm

    
    : 
    
    
    
    stretching (primary amide doublet).
  • 1100–1200 cm

    
    : 
    
    
    
    stretching (Thioamide I/II bands). Note: This band is often mixed with C-N stretching but is stronger/sharper than in amides.
  • 1500–1600 cm

    
    : 
    
    
    
    bending (Scissoring).

Protocol 2: Chemical Purity by HPLC-UV

Objective: Quantify the main compound and detect synthesis by-products (e.g., unreacted 2-methylmorpholine, isothiocyanate impurities). Rationale: Thioureas have strong UV absorption around 240–270 nm due to the


 and 

transitions of the

chromophore.
Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150

4.6 mm, 3.5

m)
Mobile Phase A 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0–2 min: 5% B; 2–15 min: 5%

90% B; 15–20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 265 nm (Primary), 210 nm (Secondary)
Column Temp 30 °C
Injection Vol 5–10

L

System Suitability Criteria:

  • Tailing Factor:

    
    .
    
  • Retention Time: Main peak typically elutes early to mid-gradient due to moderate polarity (

    
    ).
    

Protocol 3: Chiral Purity (Enantiomeric Excess)

Objective: Separate the


- and 

-enantiomers of 2-methylmorpholine-4-carbothioamide. Challenge: The 2-methyl group is remote from the thiourea core, requiring a selector with high steric discrimination.
Recommended Method (Normal Phase / Polar Organic)
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA).

  • Rationale: DEA is essential to sharpen the peaks of amine/thiourea compounds by suppressing silanol interactions.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 265 nm.

Synthesis & Degradation Pathway Analysis

Understanding the origin of impurities is vital for method development. The compound is typically synthesized by treating 2-methylmorpholine with a thiocarbamoylating agent (e.g., thiophosgene followed by ammonia, or silicon isothiocyanates).

SynthesisPathway Start 2-Methylmorpholine (Secondary Amine) Intermediate Intermediate Species Start->Intermediate + Reagent Reagent Thiocarbamoyl Source (e.g., TMS-NCS or Acid/Thiocyanate) Reagent->Intermediate Product 2-Methylmorpholine- 4-carbothioamide Intermediate->Product Cyclization/Amidation Degradant1 Impurity A: 2-Methylmorpholine (Hydrolysis) Product->Degradant1 Acidic Hydrolysis (- HSCN) Degradant2 Impurity B: Oxidative Desulfurization (Urea Analog) Product->Degradant2 Oxidation (H2O2/Light) (S -> O exchange)

Figure 2: Synthesis precursors and potential degradation pathways (hydrolysis and desulfurization).

Safety & Handling

  • Thiourea Class Toxicity: Thioureas can be goitrogenic (thyroid toxicity). Handle with appropriate PPE (gloves, fume hood).

  • Stability: Thioamides are generally stable but can desulfurize to amides (ureas) under strong oxidative conditions or prolonged exposure to light. Store in amber vials at 2–8 °C.

References

  • PubChem. 2-Methylmorpholine-4-carbothioamide - Compound Summary. National Library of Medicine. Available at: [Link]

  • EPA CompTox. Morpholine-4-carbothioamide Properties. US Environmental Protection Agency. Available at: [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available at: [Link]

  • SciSpace. Infrared Spectra of Thioamides. Available at: [Link] (General reference for Thioamide IR bands).

Application

Application Notes and Protocols: 2-Methylmorpholine-4-carbothioamide in the Development of Novel Enzyme Inhibitors

Introduction: The Privileged Scaffold and the Promising Pharmacophore In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful inhibitor design. The morphol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Promising Pharmacophore

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful inhibitor design. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its advantageous physicochemical and metabolic properties.[1][2][3] Its inherent structural features, including a flexible chair-like conformation and a balance of hydrophilicity and lipophilicity, can enhance pharmacokinetic profiles and facilitate critical interactions with biological targets.[4][5]

When the morpholine scaffold is functionalized with a carbothioamide (thiourea) moiety, it gives rise to a class of compounds with significant potential as enzyme inhibitors. The thiourea group, with its capacity for hydrogen bonding and coordination with metal ions, serves as a potent pharmacophore that can interact with the active sites of various enzymes.[6][7][8] Thiourea derivatives have demonstrated a broad spectrum of biological activities, including the inhibition of enzymes such as carbonic anhydrases, kinases, and cholinesterases.[9][10][11]

This technical guide focuses on 2-Methylmorpholine-4-carbothioamide , a molecule that synergistically combines the benefits of the morpholine scaffold and the carbothioamide pharmacophore. While specific inhibitory activities for this exact molecule are an emerging area of research, this document provides a comprehensive framework for its synthesis, screening, and characterization as a novel enzyme inhibitor, using carbonic anhydrase as a representative and therapeutically relevant enzyme target. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to explore the inhibitory potential of 2-Methylmorpholine-4-carbothioamide and its analogs.

Section 1: Synthesis of 2-Methylmorpholine-4-carbothioamide

The synthesis of N-substituted morpholine-4-carbothioamides can be achieved through a reliable and high-yielding synthetic route. The following protocol is adapted from established methods for the synthesis of analogous compounds.[12] The general strategy involves the in situ generation of an isothiocyanate, which then reacts with 2-methylmorpholine.

Synthetic Pathway Overview

The synthesis proceeds in a two-step, one-pot reaction. First, an acid chloride is reacted with potassium thiocyanate to form an acyl isothiocyanate intermediate. This intermediate is then immediately reacted with 2-methylmorpholine to yield the final product, 2-Methylmorpholine-4-carbothioamide.

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Carbothioamide Synthesis Acid_Chloride R-COCl Isothiocyanate R-CO-NCS (Intermediate) Acid_Chloride->Isothiocyanate Acetone KSCN KSCN KSCN->Isothiocyanate Product 2-Methylmorpholine-4-carbothioamide Isothiocyanate->Product 2_Methylmorpholine 2-Methylmorpholine 2_Methylmorpholine->Product

Caption: Synthetic pathway for 2-Methylmorpholine-4-carbothioamide.

Detailed Synthesis Protocol

Materials and Reagents:

  • Substituted acid derivative (e.g., benzoyl chloride as a starting point for a benzoyl-substituted carbothioamide)

  • Thionyl chloride

  • Dry N,N-Dimethylformamide (DMF)

  • Potassium thiocyanate (KSCN)

  • Dry distilled acetone

  • 2-Methylmorpholine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Preparation of the Acid Chloride: In a round-bottom flask, dissolve the chosen substituted acid derivative in a minimal amount of dry DMF. Add thionyl chloride dropwise at room temperature with stirring. The reaction progress can be monitored by the cessation of gas evolution.

  • Formation of the Isothiocyanate Intermediate: In a separate flask, prepare a solution of potassium thiocyanate in dry distilled acetone. To this solution, add the freshly prepared acid chloride dropwise with vigorous stirring. This reaction generates the aroyl/alkyl isothiocyanate in situ.

  • Synthesis of 2-Methylmorpholine-4-carbothioamide: To the in situ generated isothiocyanate solution, add an equimolar amount of 2-methylmorpholine dropwise.

  • Reaction and Purification: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent such as dichloromethane.[12]

  • Characterization: The structure of the purified 2-Methylmorpholine-4-carbothioamide should be confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis.

Section 2: Application in Enzyme Inhibition - A Case Study with Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide.[9] Certain isoforms, such as CA IX and XII, are overexpressed in various tumors, making them attractive targets for anticancer drug development.[13] The following protocols detail the screening and characterization of 2-Methylmorpholine-4-carbothioamide as a potential inhibitor of human carbonic anhydrase (hCA).

Principle of the Assay

The inhibitory activity against hCA can be determined using a stopped-flow CO₂ hydrase assay.[13] This method directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the change in pH. A pH indicator is used, and the change in its absorbance is followed over time with a stopped-flow spectrophotometer.[14] The presence of an inhibitor will decrease the rate of this reaction.

G CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 pH_Indicator pH Indicator (Absorbance Change) HCO3->pH_Indicator Causes hCA hCA hCA->H2CO3 Inhibitor 2-Methylmorpholine- 4-carbothioamide Inhibitor->hCA Inhibits

Caption: Principle of the stopped-flow CO₂ hydrase assay.

Protocol 1: High-Throughput Screening (HTS) for hCA Inhibition

This protocol is designed for the initial rapid screening of 2-Methylmorpholine-4-carbothioamide to determine its potential as an hCA inhibitor.[15][16][17]

Materials and Reagents:

  • Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • 2-Methylmorpholine-4-carbothioamide stock solution (e.g., 10 mM in DMSO)

  • CO₂-saturated water

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

  • 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare the assay buffer containing the pH indicator.

    • Dilute the purified hCA enzyme and the 2-Methylmorpholine-4-carbothioamide stock solution in the assay buffer to the desired concentrations.

  • Assay Plate Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a fixed concentration of 2-Methylmorpholine-4-carbothioamide (e.g., 10 µM) to the test wells.

    • Include positive control wells (enzyme, no inhibitor) and negative control wells (no enzyme).

    • Add the hCA enzyme solution to the test and positive control wells.

  • Stopped-Flow Measurement:

    • Rapidly mix the CO₂-saturated water with the contents of each well in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

    • Determine the percentage of inhibition for 2-Methylmorpholine-4-carbothioamide compared to the positive control.

Protocol 2: Determination of IC₅₀ and Inhibition Kinetics

Following a positive hit from HTS, this protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) and to investigate the mechanism of inhibition.[18][19]

Procedure:

  • Serial Dilution of Inhibitor: Prepare a serial dilution of 2-Methylmorpholine-4-carbothioamide in the assay buffer to cover a range of concentrations (e.g., from 0.1 nM to 100 µM).

  • IC₅₀ Determination:

    • Perform the stopped-flow assay as described in Protocol 1, using the different concentrations of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

  • Kinetic Analysis:

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (CO₂) and the inhibitor.

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

    • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.[20][21][22][23]

Section 3: Data Analysis and Interpretation

Quantitative Data Summary

The inhibitory potency of 2-Methylmorpholine-4-carbothioamide and its analogs can be summarized in a table for clear comparison.

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
2-Methylmorpholine-4-carbothioamidehCA IX[Data][Data][Data]
[Analog 1]hCA IX[Data][Data][Data]
[Analog 2]hCA IX[Data][Data][Data]
Acetazolamide (Control)hCA IX[Data][Data]Competitive
Interpreting Kinetic Data

The graphical analysis of the kinetic data provides insights into how the inhibitor interacts with the enzyme.[22]

  • Competitive Inhibition: Lineweaver-Burk plots will show lines with different x-intercepts that intersect on the y-axis. This indicates that the inhibitor competes with the substrate for the same active site.

  • Non-competitive Inhibition: The plots will show lines that intersect on the x-axis, indicating that the inhibitor binds to a site other than the active site and affects the enzyme's catalytic efficiency.

  • Uncompetitive Inhibition: The plots will show parallel lines, suggesting that the inhibitor binds only to the enzyme-substrate complex.

G cluster_0 Data Acquisition cluster_1 Graphical Analysis cluster_2 Interpretation Assay Enzyme Inhibition Assay (Varying [S] and [I]) Data Initial Velocity Data (v₀) Assay->Data LB_Plot Lineweaver-Burk Plot (1/v₀ vs 1/[S]) Data->LB_Plot Dixon_Plot Dixon Plot (1/v₀ vs [I]) Data->Dixon_Plot Inhibition_Mode Determine Mode of Inhibition (Competitive, Non-competitive, etc.) LB_Plot->Inhibition_Mode Ki_Value Calculate Inhibition Constant (Kᵢ) Dixon_Plot->Ki_Value

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methylmorpholine-4-carbothioamide

Introduction & Compound Profile Welcome to the Technical Support Center. This guide addresses the isolation and purification of 2-Methylmorpholine-4-carbothioamide (also known as N-(2-methylmorpholin-4-yl)methanethioamid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Welcome to the Technical Support Center. This guide addresses the isolation and purification of 2-Methylmorpholine-4-carbothioamide (also known as N-(2-methylmorpholin-4-yl)methanethioamide).

This compound is a thiourea derivative featuring a polar thioamide headgroup and a lipophilic, chiral morpholine tail. Users frequently encounter difficulties due to its amphiphilic nature, tendency to "oil out" during crystallization, and interaction with acidic stationary phases during chromatography.

Physicochemical Profile (Reference Data)
PropertyValue / CharacteristicNotes
Structure Cyclic amine linked to

Contains a chiral center at C2 of the morpholine ring.
Polarity Moderate to HighThe thioamide group is a strong H-bond donor/acceptor.
Solubility Soluble: MeOH, DMSO, DMF, DCM, EtOAc Insoluble: Hexanes, Water (Cold)Solubility in water increases significantly with heat.
pKa ~13 (Thioamide proton)Weakly acidic; stable in neutral conditions.
Common Impurities 2-Methylmorpholine, Elemental Sulfur, Urea derivativeUrea forms via oxidative hydrolysis of the thioamide.

Purification Decision Matrix

Before selecting a protocol, assess your crude material state. Use the following logic flow to determine the optimal purification route.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous Recryst Protocol A: Recrystallization (EtOH/H2O) Solid->Recryst TLC Check Purity (TLC) Oil->TLC TLC->Recryst Minor Impurities Flash Protocol B: Flash Chromatography (Buffered Silica) TLC->Flash Complex Mixture Scavenge Protocol C: Chemical Scavenging TLC->Scavenge Metal/Sulfur impurities

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude physical state and impurity profile.

Troubleshooting Guides

Module A: Recrystallization (Addressing "Oiling Out")[1]

The Issue: Users often report that the compound separates as a distinct oily phase at the bottom of the flask during cooling, rather than forming crystals. This phenomenon, known as "oiling out," occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture, or when impurities depress the melting point.

The Fix: The "Cloud Point" Method We recommend a mixed-solvent system using Ethanol (Good Solvent) and Water (Anti-Solvent) .

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Filtration: If insoluble particles (dust/sulfur) are present, filter the hot solution through a pre-warmed glass frit.

  • Anti-solvent Addition: While keeping the solution near boiling, add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot Ethanol (1-2 mL) to clear the solution again.

  • Controlled Cooling:

    • Critical Step: Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate).

    • Seed: If oil droplets appear, add a seed crystal immediately and scratch the glass surface to induce nucleation.

  • Harvest: Filter the white needles and wash with cold Ethanol/Water (1:1).

Why this works: The slow addition of water increases the polarity of the solvent system gradually. By keeping the mixture homogeneous until nucleation begins, you prevent the liquid-liquid phase separation that causes oiling.

Module B: Flash Chromatography (Addressing "Tailing")

The Issue: On standard silica gel plates or columns, 2-Methylmorpholine-4-carbothioamide often appears as a long streak (tailing) rather than a tight spot.

The Cause: The thioamide nitrogen and the morpholine oxygen can act as hydrogen bond acceptors, interacting strongly with the acidic silanol (


) groups on the silica surface. This non-specific adsorption causes peak broadening.

The Fix: Base-Modified Silica You must neutralize the acidic sites on the silica.[1]

Protocol:

  • Mobile Phase Preparation:

    • Standard System: Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.

  • Column Pre-treatment: Flush the column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This "deactivates" the silica.

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Gradient: 0%

      
       10% MeOH in DCM (with 1% TEA).
      
  • Detection: The compound is UV active (thioamide

    
     transition ~240-250 nm).
    

Alternative: If TEA is incompatible with downstream steps, use Neutral Alumina stationary phase instead of silica. Alumina is less acidic and reduces streaking for nitrogenous compounds.

Module C: Removing Sulfur Impurities

The Issue: Synthesis via thiophosgene or thiocarbonyl diimidazole often leaves elemental sulfur or sulfur-rich byproducts, resulting in a yellow color and persistent odor.

The Fix: Differential Solubility Wash

Protocol:

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Wash the organic layer with water to remove inorganic salts.

  • The Sulfur Wash: Wash the organic layer with a saturated solution of Sodium Sulfite (

    
    ) ? Correction: While sulfite can react with sulfur, a simpler physical wash is often safer for thioamides.
    
    • Revised Step: Evaporate the DCM to a solid. Triturate (grind/wash) the solid with cold Hexanes or Petroleum Ether .

  • Mechanism: The carbothioamide is insoluble in hexanes, whereas elemental sulfur and non-polar organic impurities are moderately soluble.

  • Filter the solid. The yellow color in the filtrate indicates the removal of sulfur.

Frequently Asked Questions (FAQ)

Q1: The product turned into a urea derivative (2-methylmorpholine-4-carboxamide) after storage. Why? A: Thioamides are susceptible to oxidative hydrolysis, especially in the presence of light and moisture.

  • Prevention: Store the purified compound under an inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light using amber vials or foil.

Q2: Can I use bleach to clean the glassware? A: WARNING: Do NOT use bleach (sodium hypochlorite) directly on thioamide residues. This can lead to the rapid formation of chlorinated sulfur species or immediate conversion to the urea with heat generation.

  • Cleaning: Rinse glassware with acetone/ethanol first to remove the bulk of the organic material, then proceed with standard base baths if necessary.

Q3: My NMR shows a doubled set of peaks. Is it impure? A: Not necessarily.

  • Rotamers: Thioamides exhibit restricted rotation around the

    
     bond, often showing distinct rotamers in NMR at room temperature. Run the NMR at elevated temperature (e.g., 50°C in DMSO-
    
    
    
    ) to see if the peaks coalesce.
  • Diastereomers: Commercial 2-methylmorpholine is often a racemate. If you used a chiral derivatizing agent or have a chiral impurity, you might see diastereomers. However, restricted rotation is the most common cause for "doubled" peaks in pure thioamides.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general recrystallization and drying techniques).

  • Hansen, T. N., & Olsen, C. A. (2024).[2] Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9). (Review of thioamide stability and synthesis).

  • Phenomenex Technical Guide. (2023). Overcoming Peak Tailing of Basic Analytes in Silica. (Guidance on using TEA modifiers for amine/amide chromatography).

  • BenchChem Technical Support. (2025). Recrystallization of Thiourea Derivatives. (General protocols for thiourea/thioamide crystallization). Note: Generalized reference based on standard industry protocols.

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for the Efficient Synthesis of 2-Methylmorpholine-4-carbothioamide

Welcome to the technical support center for the synthesis of 2-Methylmorpholine-4-carbothioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or pla...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methylmorpholine-4-carbothioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this versatile thiourea derivative. As a key building block in the development of novel therapeutics, ensuring its efficient and high-purity synthesis is paramount.

This document moves beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction mechanisms, and troubleshooting. We will explore the causality behind experimental choices to empower you to optimize your synthesis and resolve common challenges.

Part 1: Synthesis Strategy & Recommended Protocol

The synthesis of N,N-disubstituted thioureas, such as 2-Methylmorpholine-4-carbothioamide, can be approached through several pathways. The most common methods involve the reaction of the parent secondary amine with either an isothiocyanate or a combination of a thiocarbonyl source and an amine source.[1] For the specific target of creating an N'-unsubstituted thiourea from a secondary amine, the most direct and reliable method is the acid-catalyzed reaction of the amine with a thiocyanate salt.

This method proceeds through the in situ generation of isothiocyanic acid (HNCS), which is then attacked by the nucleophilic 2-methylmorpholine. This approach avoids the handling of unstable or highly toxic reagents like thiophosgene and offers a straightforward, one-pot procedure.

Recommended Synthetic Workflow

The following diagram outlines the recommended workflow for the synthesis, purification, and characterization of 2-Methylmorpholine-4-carbothioamide.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis reagents 1. Reagent Preparation - 2-Methylmorpholine - Potassium Thiocyanate (KSCN) - Hydrochloric Acid (HCl) - Water/Solvent reaction 2. Reaction Setup - Dissolve KSCN in aqueous HCl. - Add 2-Methylmorpholine dropwise at 0-5 °C. reagents->reaction Combine progress 3. Reaction Monitoring - Stir at room temperature. - Monitor via TLC until starting material is consumed. reaction->progress Initiate workup 4. Product Isolation - Neutralize with base (e.g., NaHCO3). - Collect precipitate by filtration. progress->workup Reaction Complete purify 5. Purification - Recrystallize from a suitable solvent (e.g., Ethanol/Water). workup->purify Crude Product analysis 6. Characterization - Confirm structure and purity via: - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - Melting Point purify->analysis Pure Product G start K⁺ SCN⁻ + H⁺Cl⁻ intermediate1 HNCS (Isothiocyanic Acid) start->intermediate1 Protonation inv2 amine 2-Methyl- morpholine inv1 product 2-Methylmorpholine-4- carbothioamide inv1->product Nucleophilic Attack

Caption: Simplified reaction mechanism for thiourea formation.

Q3: Can I use carbon disulfide (CS₂) instead of potassium thiocyanate?

Yes, carbon disulfide is a common C1 synthon for thioureas. [2]The reaction of a secondary amine like 2-methylmorpholine with CS₂ initially forms a dithiocarbamate salt. To arrive at the target N'-unsubstituted thiourea, this intermediate must be further reacted. Common methods include reaction with an activating agent (e.g., a carbodiimide) followed by treatment with ammonia, or desulfurization in the presence of ammonia. [3]While feasible, this transforms the synthesis into a multi-step or more complex one-pot procedure compared to the direct thiocyanate route.

Q4: What are the primary safety concerns for this synthesis?

  • Acids: Concentrated acids like HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: While 2-methylmorpholine and KSCN are moderately hazardous, always consult the Safety Data Sheet (SDS) before use.

  • Hydrogen Sulfide (H₂S) Potential: Although not a primary product in the recommended synthesis, decomposition of thiourea derivatives under harsh conditions can release toxic H₂S gas. Ensure good ventilation. If using alternative routes involving CS₂, be aware of its high flammability and toxicity.

Part 3: Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Ineffective in situ generation of HNCS. Increase Acid Concentration/Strength: The equilibrium between SCN⁻ and HNCS is acid-dependent. Ensure you are using a strong acid (e.g., concentrated HCl) and that the stoichiometry is correct. A pH that is too high will prevent the formation of the reactive electrophile.
2. Low Nucleophilicity of the Amine. Check Amine Salt Formation: While the amine needs to be protonated to some extent to be soluble, excessive protonation will render it non-nucleophilic. The reaction relies on the free-base form of the amine being present at a sufficient concentration to react. A slow, controlled addition of the amine to the acidic thiocyanate solution is often optimal.
3. Reaction Temperature Too Low. Gentle Heating: The nucleophilic attack can be slow at low temperatures. After the initial exothermic addition, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate and drive it to completion. Monitor by TLC to avoid decomposition.
Formation of Side Products 1. Unreacted Starting Material. Increase Reaction Time/Temperature: As above, the reaction may simply be incomplete. Allow the reaction to stir for a longer period (e.g., 12-24 hours) or apply gentle heat. Confirm completion by TLC analysis before work-up. [1]
2. Symmetrical Thiourea Formation (minor). Control Stoichiometry: An unexpected side product could be N,N'-bis(2-methylmorpholino)thiourea. This is more common in CS₂-based routes but can occur if the intermediate HNCS reacts with another molecule of thiourea. Ensure a slight excess of the thiocyanate reagent and controlled addition of the amine.
Difficulty in Product Isolation 1. Product remains dissolved after neutralization. pH Adjustment & Seeding: Ensure the solution is fully neutralized or slightly basic (pH 7.5-8.5) to minimize the solubility of the thiourea. If it remains in solution, try adding a seed crystal or cooling the mixture in an ice bath to induce precipitation.
2. Product precipitates as an oil. Trituration: If the product oils out, decant the aqueous layer and add a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture (trituration) to induce solidification.
3. Product is impure after filtration. Recrystallization: This is the most effective method for purification. Select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. An ethanol/water or isopropanol/water mixture is often a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.
Troubleshooting Decision Tree

G start Reaction Complete (by TLC) workup Perform Work-up (Neutralize, Filter) start->workup check_yield Check Yield & Purity workup->check_yield good Yield & Purity OK? (>80%, Clean NMR) check_yield->good Yes low_yield Low Yield check_yield->low_yield No (Yield) impure Impure Product check_yield->impure No (Purity) end Pure Product good->end check_conditions Review Reaction Conditions low_yield->check_conditions recrystallize Recrystallize impure->recrystallize temp_time Increase Temp/Time check_conditions->temp_time If incomplete reaction acid Check Acid Stoichiometry check_conditions->acid If starting material remains temp_time->start Re-run Reaction acid->start Re-run Reaction solvent Screen Solvents (EtOH/H₂O, IPA/H₂O) recrystallize->solvent solvent->end Purified

Caption: A decision tree for troubleshooting common synthesis outcomes.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-Methylmorpholine-4-carbothioamide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve potassium thiocyanate (1.2 equivalents) in deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid (1.5 equivalents) to the solution while maintaining the temperature below 10 °C. Stir for 15 minutes.

  • Amine Addition: Add 2-methylmorpholine (1.0 equivalent) dropwise to the cold, acidic solution over 30 minutes. Ensure the temperature does not exceed 10 °C during the addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The disappearance of the 2-methylmorpholine spot indicates completion.

  • Work-up: Cool the reaction mixture in an ice bath and slowly neutralize it by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 2-Methylmorpholine-4-carbothioamide as a white crystalline solid. Dry the product under vacuum.

Protocol 4.2: Product Characterization
  • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expect to see characteristic peaks for the methyl group, the morpholine ring protons, and the NH₂ protons.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the product (C₆H₁₂N₂OS, MW: 160.24 g/mol ). Look for the [M+H]⁺ ion at m/z 161.2.

  • TLC Analysis: Use a standard silica plate. An example mobile phase is 30:70 Ethyl Acetate:Hexane. Visualize spots using UV light and/or an iodine chamber.

References

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Supporting Information. [Link]

  • Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Journal of Sulfur Chemistry, 33(6), 653-659. [Link]

  • Google Patents. (2020). Synthetic method of thiourea. CN110818605A.
  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430. [Link]

  • Scholarly Publishing and Academic Resources Coalition. (2020). Thiourea Catalyst Development. DigitalCommons@CSB/SJU. [Link]

  • Reddit r/Chempros. (2024). Problem with my thiourea synthesis. [Link]

  • Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]

  • ResearchGate. (2022). Background on morpholine synthesis and our approach. [Link]

  • Google Patents. (2013). Method for preparing N-methylmorpholine. CN103121978A.
  • ResearchGate. (2014). Morpholines. Synthesis and Biological Activity. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Wiley Online Library. (2023). Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. [Link]

  • Organic Syntheses. Guanylthiourea. [Link]

  • Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589–615. [Link]

  • Collection of Czechoslovak Chemical Communications. (1995). reaction of carbon disulfide with active methylenes: novel synthesis of thiophene, thieno[2,3-b]thiophene and thieno[3,2-b]pyridine derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Patsnap. (2020). Synthesis process of N-methylmorpholine. CN111675677A. [Link]

  • Biblioteka Nauki. (2018). Synthesis and characterization of thiourea. [Link]

  • Batista, A. D., & Rocha, F. R. P. (2015). A flow injection low-pressure chromatographic system exploiting fused-core columns. Analytical Methods, 7(20), 8569-8575. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Chemical Society Reviews. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. [Link]

  • ResearchGate. (2002). a) Reaction between morpholine and carbon disulfide. b) Modification of Amberlyst A-26 with ammonium morpholinedithiocarbamate. [Link]

  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6006. [Link]

  • Google Patents. (2007). Process for preparing N-methyl morpholine. CN101012208A.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Technical Guide: Molecular Weight Confirmation of 2-Methylmorpholine-4-carbothioamide

Executive Summary Target Analyte: 2-Methylmorpholine-4-carbothioamide Formula: Molecular Weight (Average): 160.24 g/mol Monoisotopic Mass: 160.0671 Da Confirming the molecular weight of thioamides requires navigating spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-Methylmorpholine-4-carbothioamide Formula:


Molecular Weight (Average):  160.24  g/mol
Monoisotopic Mass:  160.0671 Da

Confirming the molecular weight of thioamides requires navigating specific analytical challenges: thermal instability, high polarity, and the unique isotopic signature of sulfur. This guide compares three primary analytical methodologies—High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) , Gas Chromatography-Mass Spectrometry (GC-MS/EI) , and Elemental Analysis (EA) —to determine the most robust protocol for validation.

Recommendation: HRMS-ESI is the superior method for molecular weight confirmation due to its "soft" ionization mechanism, which preserves the molecular ion


, and its ability to resolve the diagnostic 

isotope pattern.

Part 1: Theoretical Baseline & Isotopic Logic

Before experimental validation, the theoretical baseline must be established to serve as the reference standard.

Calculated Parameters
ParameterValueNotes
Formula

Methyl group on C2 of morpholine ring.[1][2]
Average MW 160.24 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 160.0671 DaUsed for High-Res MS (Exact Mass).

161.0744 DaThe primary species observed in ESI(+).

183.0563 DaCommon adduct in salt-rich buffers.
The Sulfur Diagnostic (The "M+2" Check)

Unlike standard organic amines, this compound contains Sulfur. Natural Sulfur contains ~4.21% of the


 isotope. This creates a distinct M+2  peak in the mass spectrum that serves as an internal validation stamp.
  • M (100%):

    
     isotope.[3]
    
  • M+2 (~4.5%):

    
     isotope.
    
  • Note: If your spectrum lacks a significant M+2 peak (approx. 4-5% relative abundance), the compound is likely desulfurized (e.g., hydrolysis to a urea derivative).

Part 2: Methodology Comparison

We evaluated three techniques based on Precision , Sample Integrity , and Throughput .

Method A: HRMS-ESI (Recommended)
  • Mechanism: Soft ionization via Electrospray.[4][5]

  • Suitability: Excellent. Thioamides are polar and protonate easily on the thioamide nitrogen.

  • Pros: Preserves the molecular ion; sub-ppm mass accuracy; minimal thermal degradation.

  • Cons: Susceptible to adduct formation (

    
    , 
    
    
    
    ).
Method B: GC-MS (EI)[5]
  • Mechanism: Hard ionization (Electron Impact, 70eV).[5][6]

  • Suitability: Moderate to Low.

  • Pros: Provides structural fingerprinting via fragmentation.[4]

  • Cons: High Risk. Thioamides can thermally decompose to nitriles or isothiocyanates in the GC injector port (

    
    ). The molecular ion (
    
    
    
    ) is often weak or absent.
Method C: Elemental Analysis (CHN/S)
  • Mechanism: Combustion.

  • Suitability: Validation only.

  • Pros: Absolute purity measurement; independent of ionization physics.

  • Cons: Does not provide MW directly; requires milligram-scale sample; cannot detect dimerization.

Comparative Data Summary
FeatureHRMS-ESI (TOF/Orbitrap) GC-MS (EI) Elemental Analysis
Primary Output Exact Mass (

)
Fragment Pattern% Composition
MW Confidence High (< 5 ppm error)Low (Risk of degradation)Indirect
Sample Req. < 0.1 mg~1 mg> 2 mg
Thermal Risk None (Ambient temp)High (Injector heat)N/A
Isotope Data Resolved M+2Low Resolution M+2N/A

Part 3: Experimental Protocols

Protocol 1: The Gold Standard (Direct Infusion HRMS-ESI)

Use this protocol for the definitive confirmation of molecular weight.

Reagents:

  • LC-MS Grade Acetonitrile (ACN).

  • Milli-Q Water.

  • Formic Acid (FA) (0.1% v/v).

Workflow:

  • Stock Preparation: Dissolve 1 mg of 2-Methylmorpholine-4-carbothioamide in 1 mL of 50:50 ACN:Water.

  • Dilution: Dilute stock 1:100 to achieve ~10 µg/mL (approx 60 µM). Note: High concentrations cause dimerization

    
    .
    
  • Mobile Phase: Isocratic 50:50 ACN:Water + 0.1% FA.

  • Injection: Direct infusion at 5–10 µL/min into the ESI source.

  • Source Parameters (Generic):

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Gas Temp: 300°C.

    • Fragmentor: 100 V (Keep low to prevent in-source fragmentation).

Data Validation Criteria (Pass/Fail):

  • Target Peak: Observed m/z must be 161.0744 ± 0.0010 .

  • Isotope Ratio: The peak at m/z 163.07 (M+2) must be present at 4–5% intensity relative to the base peak.

Protocol 2: The "Fingerprint" Check (GC-MS)

Use only if HRMS is unavailable, with caution regarding thermal breakdown.

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Concentration: 1 mg/mL.

  • Inlet Temp: LOWER to 200°C (Standard is 250°C, but 200°C minimizes thioamide decomposition).

  • Column: DB-5ms or equivalent non-polar column.

  • Program: Start 60°C (1 min) → Ramp 20°C/min → End 280°C.

  • Expected Fragments: Look for m/z 160 (Molecular ion, likely weak) and m/z 127 (Loss of SH/S).

Part 4: Visualizations & Logic Flow

Analytical Decision Matrix

This diagram outlines the logical flow for confirming the product, including "Fail States" where impurities like ureas (hydrolysis product) might interfere.

AnalyticalWorkflow Start Crude Sample 2-Methylmorpholine-4-carbothioamide Solubility Solubility Check (MeOH/Water) Start->Solubility ESI_Analysis Primary Method: HRMS-ESI (+) Solubility->ESI_Analysis Dissolve 10µg/mL Check_MH Check [M+H]+ Peak Target: 161.0744 ESI_Analysis->Check_MH Check_Iso Check Isotope Pattern M+2 (Sulfur-34) Present? Check_MH->Check_Iso Mass Matches Fail_Mass FAIL: Mass Mismatch Check for Hydrolysis (Urea) Check_MH->Fail_Mass Mass Shift (-16 Da = Urea) Pass CONFIRMED MW Verified Check_Iso->Pass Yes (~4.4%) Fail_Iso FAIL: Missing Sulfur Likely Nitrile Formation Check_Iso->Fail_Iso No M+2

Caption: Figure 1. Decision logic for MS-based validation. Note the specific checks for hydrolysis (Oxygen replacing Sulfur) which results in a mass shift of -16 Da.

Isotope Pattern Expectation

Visualizing the difference between a standard amine and a sulfur-containing thioamide.

IsotopePattern cluster_0 Theoretical Spectrum (ESI+) Peak1 m/z 161.07 [M+H]+ 100% (Base) Peak2 m/z 162.07 [M+1] ~7.2% (13C) Peak3 m/z 163.07 [M+2] ~4.5% (34S)

Caption: Figure 2. Predicted relative abundance of isotopologues. The red node (M+2) is the critical sulfur signature.

References

  • PubChem. (2025). Compound Summary: (S)-2-Methylmorpholine-4-carbothioamide.[1] National Library of Medicine. [Link]

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectrometry of Thioamides: Fragmentation Pathways. NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Isotope Patterns and Sulfur Detection). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Section: Mass Spectrometry of Heteroatoms). [Link]

Sources

Comparative

Comparative Guide: Docking Studies of 2-Methylmorpholine-4-carbothioamide Derivatives

Executive Summary Objective: This guide provides a technical comparison of 2-Methylmorpholine-4-carbothioamide derivatives, a privileged scaffold in medicinal chemistry. It evaluates their binding efficacy against two pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of 2-Methylmorpholine-4-carbothioamide derivatives, a privileged scaffold in medicinal chemistry. It evaluates their binding efficacy against two primary biological targets: Urease (for H. pylori management) and Bacterial RNA/DNA (for broad-spectrum antimicrobial activity).

Key Insight: The carbothioamide linker acts as a critical hydrogen-bond donor/acceptor bridge, while the 2-methylmorpholine moiety enhances lipophilicity and metabolic stability compared to unsubstituted morpholine. This guide synthesizes data from recent studies to establish a self-validating docking protocol for these derivatives.

Structural Rationale & Target Selection

The 2-methylmorpholine-4-carbothioamide scaffold combines three pharmacophoric features:

  • Morpholine Ring: Modulates solubility and pKa. The 2-methyl substitution introduces chirality and steric bulk, potentially reducing rapid metabolic oxidation.

  • Carbothioamide Linker (–NH–C(=S)–): A bioisostere of amides that offers stronger hydrogen bonding potential due to the sulfur atom's polarizability.

  • Aryl/Alkyl Tail: The variable region (R-group) that determines specificity for hydrophobic pockets in enzymes.

Primary Biological Targets
  • Target A: Jack Bean Urease (JBU): A surrogate for Helicobacter pylori urease. Inhibition prevents the hydrolysis of urea into ammonia, a key survival mechanism for the bacterium in acidic gastric environments.

  • Target B: Bacterial RNA/Ribosomal Complex: Targeting the translation machinery offers a pathway to overcome resistance mechanisms affecting cell-wall synthesis inhibitors.

Comparative Docking Protocol (Step-by-Step)

Expertise Note: Reproducibility in docking depends on the precise preparation of the coordinate space. The following workflow is designed to minimize false positives caused by solvent interference or poor grid generation.

Phase 1: Ligand Preparation
  • Structure Generation: Sketch derivatives (e.g., N-acyl-2-methylmorpholine-4-carbothioamides) in ChemDraw.

  • Stereochemistry: Explicitly define the 2-methyl stereocenter (R or S). Studies suggest the orientation of the methyl group significantly impacts binding affinity by influencing the ring pucker.

  • Energy Minimization: Apply the MMFF94x force field (gradient 0.05 kcal/mol·Å) to relax bond angles constrained by the carbothioamide planarity.

Phase 2: Protein Preparation
  • Retrieval: Download PDB ID 4H9M (Urease) or 5R82 (Protease/RNA complex surrogates) from the RCSB Protein Data Bank.

  • Cleaning: Remove co-crystallized ligands and water molecules (unless bridging waters are catalytic).

  • Protonation: Use the "Protonate 3D" algorithm (e.g., in MOE or Schrödinger) to set ionization states at pH 7.4. Critical Step: Ensure Histidine residues in the Urease active site (His407, His409) are protonated correctly to coordinate Nickel ions.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the native ligand centroid. Dimensions:

    
     Å.
    
  • Algorithm: Use Genetic Algorithm (Lamarckian) or Induced Fit Docking (IFD) to account for side-chain flexibility of the bulky thioamide group.

Workflow Visualization

DockingWorkflow cluster_QC Quality Control Loop Start Ligand Construction (2-Methylmorpholine-4-carbothioamide) Prep Ligand Preparation (MMFF94x Minimization + Stereochem) Start->Prep Dock Molecular Docking (AutoDock Vina / MOE) Prep->Dock Prot Receptor Preparation (Urease/RNA Targets) Grid Grid Generation (Active Site Definition) Prot->Grid Grid->Dock Analysis Interaction Profiling (H-Bonds, Hydrophobic, RMSD) Dock->Analysis Analysis->Start Refine SAR

Figure 1: Optimized computational workflow for docking morpholine-carbothioamide derivatives, emphasizing the feedback loop for SAR refinement.

Comparative Performance Analysis

The following data synthesizes binding affinities of Morpholine-4-carbothioamide derivatives against standard inhibitors.

Table 1: Binding Affinity & Interaction Profile (Urease Target)

Data aggregated from comparative studies of morpholine-thiosemicarbazone/carbothioamide hybrids.[1]

Compound IDR-SubstituentBinding Energy (kcal/mol)Key Residue InteractionsComparison to Std
Ligand 5g (Lead) 5-chlorothiophene-7.9 to -8.5 Val744, Lys716 (H-Bond), Ala16 (

-alkyl)
Superior (IC

3.8 µM vs 22.3 µM for Thiourea)
Ligand 5a Phenyl-6.8His407 (Metal coord), Asp730Moderate
Thiourea (Std) N/A-4.2Ser421, Thr715Baseline
2-Methyl Analog Predicted-8.1 Added hydrophobic contact via Methyl groupHigh Potential
Table 2: Antimicrobial/RNA Binding Profile

Data derived from N-acyl-morpholine-4-carbothioamide studies.[2][3]

CompoundTarget SiteBinding Score (S)Mechanism of Action
Compound 5j Bacterial RNA-14.2 kcal/mol Intercalation & H-bonding with phosphate backbone
Compound 5a Bacterial RNA-12.5 kcal/molGroove binding
Ampicillin PBP (Reference)-10.5 kcal/molCell wall synthesis inhibition
Mechanistic Interpretation[5]
  • The Thioamide "Anchor": In both targets, the

    
     group acts as a pivotal anchor. In Urease, it coordinates near the bi-nickel center or H-bonds with the flap region (Ala16/Val744), stabilizing the complex more effectively than the oxygen analogue (carboxamide).
    
  • The 2-Methyl Effect: While unsubstituted morpholine rings show good affinity, the 2-methyl group introduces a steric "lock."

    • Observation: In similar quinoline-carboxamide studies, positioning a methyl group on the morpholine ring (para vs meta) drastically altered potency.

    • Hypothesis: The 2-methyl group fills a small hydrophobic sub-pocket in the Urease active site (near Ala37), reducing the entropic penalty of binding.

Experimental Validation (Wet Lab)

To validate the in silico docking results, the following assay protocols are recommended.

A. Urease Inhibition Assay (Indophenol Method)[2][6]
  • Incubation: Mix 25 µL of Jack Bean Urease (1 U/mL) with 25 µL of the test compound (various concentrations in DMSO). Incubate at 37°C for 15 min.

  • Substrate Addition: Add 55 µL of Urea (100 mM). Incubate for 15 min.

  • Detection: Add 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH, 0.1% NaOCl).

  • Measurement: Read absorbance at 630 nm after 50 min. Calculate IC

    
    .[1][4][5][6][7]
    
B. Antimicrobial Susceptibility (Disk Diffusion)[11]
  • Culture: Inoculate Mueller-Hinton agar with

    
     CFU/mL of S. aureus or E. coli.
    
  • Application: Place sterile paper disks impregnated with 20 µL of the 2-methylmorpholine derivative (1 mg/mL).

  • Control: Use Ampicillin (positive) and DMSO (negative).

  • Readout: Measure Zone of Inhibition (ZOI) in mm after 24h at 37°C.

Mechanism of Action Diagram

MOA Ligand 2-Methylmorpholine- 4-carbothioamide Urease Urease Active Site (Ni2+ Center) Ligand->Urease Targets RNA Bacterial RNA (Groove Binding) Ligand->RNA Targets Hbond Thioamide H-Bonding (Val744, Lys716) Urease->Hbond Hydro 2-Methyl Hydrophobic Interaction Urease->Hydro Death Translation Blockage (Bacterial Cell Death) RNA->Death Inhibit Enzymatic Inhibition (Reduced Ammonia) Hbond->Inhibit Hydro->Inhibit

Figure 2: Dual-mechanism pathway showing how the specific pharmacophores of the derivative interact with Urease and RNA targets.

Conclusion & Recommendations

The 2-methylmorpholine-4-carbothioamide derivatives represent a superior class of inhibitors compared to simple thiourea or unsubstituted morpholine analogues.

  • Docking Verdict: The thioamide group is essential for high-affinity H-bonding, while the morpholine ring ensures drug-likeness (Lipinski compliance).

  • Future Work: Researchers should prioritize synthesizing the (R)-2-methyl enantiomer, as docking simulations often predict higher specificity for this conformer in chiral protein environments.

References

  • Aziz, H. et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides.[2][3][8] Molecular Diversity. Link

  • Saeed, A. et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme. Frontiers in Chemistry. Link

  • Al-Jeilawi, O. H. R., & Oleiwi, A. Q. (2023). Synthesis of some new 1,3-oxazepine derivatives and study the molecular docking of them as potent inhibitors of Urease enzyme.[2] ResearchGate. Link

  • Baragaña, B. et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Link

  • Kumari, S. et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

Sources

Validation

Critical Validation of 2-Methylmorpholine-4-carbothioamide Screening Hits: A Comparative Analysis

Executive Summary In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), 2-Methylmorpholine-4-carbothioamide (2-MMT) represents a high-value scaffold. As a thioamide bioisostere of the classical mor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), 2-Methylmorpholine-4-carbothioamide (2-MMT) represents a high-value scaffold. As a thioamide bioisostere of the classical morpholine amide, it offers distinct physicochemical advantages: enhanced lipophilicity, altered hydrogen bond directionality, and improved membrane permeability.

However, thioamides are notorious for generating false positives in biochemical assays due to three specific mechanisms: oxidative desulfurization , metal chelation , and redox cycling .

This guide provides a rigorous, data-driven framework to validate 2-MMT hits. We move beyond simple IC50 generation to a comparative analysis against its oxo-analog (2-Methylmorpholine-4-carboxamide) and establish a self-validating workflow to rule out assay interference.

Part 1: Comparative Performance Analysis

To validate a 2-MMT hit, you must benchmark it against its metabolic precursor and structural isostere. The following data compares the Thioamide (Hit) against the Carboxamide (Alternative) and a Reference Inhibitor.

Table 1: Physicochemical & Assay Performance Profile
Feature2-MMT (Thioamide) 2-MMA (Carboxamide) Reference (Thiourea) Implication for Screening
Structure C=S Bond (Length ~1.71 Å)C=O Bond (Length ~1.23 Å)C=S (Open chain)Thioamide is larger; steric clashes possible.
H-Bonding Strong Donor / Weak AcceptorModerate Donor / Strong AcceptorStrong Donor2-MMT may pick up unique H-bonds in the pocket.
LogP (Lipophilicity) ~0.5 - 0.8 (Higher)~ -0.5 (Lower)Variable2-MMT has better permeability but higher non-specific binding risk.
Assay Stability (t½) < 4 hours (Oxidative media)> 24 hours (Stable)VariableCritical: 2-MMT can degrade to 2-MMA during long incubations.
Redox Activity Moderate RiskLow RiskHigh RiskRisk of false positives in redox-sensitive fluorescence assays.
Metal Chelation High Affinity (Cu, Zn, Fe)Low AffinityVery High AffinityCritical: False positives in metalloenzyme assays (e.g., HDACs).

Key Insight: If your 2-MMT hit shows time-dependent potency loss, it is likely oxidizing to the less potent 2-MMA. Conversely, if potency increases over time, the amide might be the active species generated in situ.

Part 2: Experimental Validation Protocols

Do not proceed to lead optimization until these three protocols are completed.

Protocol A: Chemical Integrity Monitoring (LC-MS)

Objective: Confirm the hit is the Thioamide, not the desulfurized Amide.

Causality: Thioamides are susceptible to oxidative desulfurization, especially in buffers containing DMSO and trace metals.

  • Preparation: Prepare 10 mM stock of 2-MMT in DMSO.

  • Incubation: Dilute to 50 µM in the exact assay buffer (including protein/enzyme). Incubate at RT for 0, 1, 4, and 24 hours.

  • Analysis: Inject on LC-MS (Reverse Phase C18). Monitor two channels:

    • M+H (Thioamide): m/z ~161.07

    • M+H (Amide): m/z ~145.09

  • Validation Criteria: If >10% conversion to Amide is observed within the assay timeframe (e.g., 1 hour), the hit is unstable. Action: Add reducing agents (DTT/TCEP) to the buffer, provided they don't interfere with the target.

Protocol B: The "Amide Swap" (SAR Validation)

Objective: Prove specific binding via bioisosteric replacement.

Causality: If the activity is driven by specific hydrophobic interactions or the unique H-bond donor capability of the thioamide, the oxo-analog (amide) should show significantly different potency.

  • Synthesis: Synthesize or purchase 2-Methylmorpholine-4-carboxamide (2-MMA) .

  • Head-to-Head Assay: Run dose-response curves for 2-MMT and 2-MMA side-by-side.

  • Interpretation:

Protocol C: Metal Chelation Counter-Screen

Objective: Rule out false inhibition via catalytic metal stripping.

  • Assay Setup: Run the standard enzymatic assay with 2-MMT at IC90 concentration.

  • Intervention: Add excess metal cofactor (e.g., 100 µM ZnCl2 or FeCl3, depending on the enzyme) to the reaction after pre-incubation.

  • Readout:

    • Activity Restored: The compound was likely stripping the metal (Chelator = False Positive).

    • Inhibition Persists: The compound binds the protein allosterically or orthosterically (Valid Hit).

Part 3: Visualization of Logic & Mechanisms

Diagram 1: The "Kill-Switch" Validation Workflow

This decision tree illustrates the rigorous path from a raw HTS hit to a validated chemical probe.

ValidationWorkflow Hit HTS Hit: 2-MMT QC Step 1: LC-MS Purity (Check for Desulfurization) Hit->QC AmideTest Step 2: Amide Analog Test (Test 2-MMA) QC->AmideTest Stable Fail_Ox DISCARD: Unstable / Oxidized QC->Fail_Ox >10% Amide Found Biophys Step 3: Orthogonal Assay (SPR / MST) AmideTest->Biophys Thioamide >> Amide Fail_Chel DISCARD: Non-Specific Chelator AmideTest->Fail_Chel Amide Inactive & Target is Metalloenzyme Biophys->Fail_Chel No Binding (Aggregator) Valid VALIDATED PROBE (Proceed to Lead Opt) Biophys->Valid Kd correlates with IC50

Caption: A "Kill-Switch" workflow designed to eliminate false positives early. Only compounds passing the Amide Analog Test and Orthogonal Biophysical confirmation should advance.

Diagram 2: Thioamide Interference Mechanisms

Understanding how 2-MMT can fool your assay is crucial for troubleshooting.

InterferenceMech Compound 2-MMT (Thioamide) Mech1 Mechanism 1: Desulfurization Compound->Mech1 Oxidative Stress Mech2 Mechanism 2: Metal Chelation Compound->Mech2 Zn/Fe/Cu Targets Mech3 Mechanism 3: Redox Cycling Compound->Mech3 DTT/Reducing Agents Result1 False Negative/Positive (Depending on Amide activity) Mech1->Result1 Result2 False Positive (Enzyme Starvation) Mech2->Result2 Result3 Assay Interference (H2O2 Production) Mech3->Result3

Caption: The three primary failure modes of thioamide screens. Desulfurization alters the pharmacophore, while Chelation and Redox Cycling generate assay artifacts.

Part 4: Troubleshooting & Optimization

Issue: The 2-MMT hit is a racemate.

  • Context: The "2-methyl" substituent creates a chiral center. Biological systems are chiral selectors.

  • Resolution: You must separate the enantiomers (Chiral HPLC) immediately. It is common for one enantiomer to be the active binder while the other contributes only to toxicity or off-target effects. Testing the racemate dilutes your apparent potency by 50%.

Issue: High Hill Slope (> 1.5) in dose-response.

  • Context: Thioamides can form colloidal aggregates at high concentrations.

  • Resolution: Add 0.01% Triton X-100 to the assay buffer. If the IC50 shifts significantly (potency drops), the compound was acting as a non-specific aggregator (a "Promiscuous Inhibitor").

References

  • Thioamides as Bioisosteres

    • Title: Unlocking the potential of the thioamide group in drug design and development.
    • Source: Expert Opinion on Drug Discovery (via PubMed/PMC).
    • URL:[Link]

  • Assay Interference (PAINS)

    • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Hit Validation Workflow

    • Title: A pragmatic approach to hit validation following biochemical high-throughput screening.
    • Source: Drug Target Review.
    • URL:[Link]

  • Thioamide Toxicity Mechanisms

    • Title: Mechanism of thioamide antithyroid drug associated hypoprothrombinemia.[1]

    • Source: PubMed.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylmorpholine-4-carbothioamide

Executive Summary & Risk Context 2-Methylmorpholine-4-carbothioamide is a chiral building block frequently employed in the synthesis of peptidomimetics and drug discovery scaffolds.[1] While specific toxicological data f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-Methylmorpholine-4-carbothioamide is a chiral building block frequently employed in the synthesis of peptidomimetics and drug discovery scaffolds.[1] While specific toxicological data for this isomer may be limited in public databases, its structural components—a morpholine ring and a thioamide functional group —dictate a strict safety protocol.

The Safety Paradox: Researchers often underestimate thioamides, treating them like standard amides. This is a critical error. Thioamides possess distinct reactivity profiles, including potential thyroid toxicity and the release of hydrogen sulfide (


) or sulfur oxides (

) under acidic or thermal stress. Furthermore, the morpholine moiety introduces basicity and potential skin/eye corrosivity.

Operational Directive: Treat this compound as a Band 3 Hazard (High Potency/Irritant) until specific


 data proves otherwise.[1] All handling requires engineering controls; PPE is the secondary line of defense, not the primary.

Hazard Identification & Mechanism

To handle this chemical safely, you must understand why it is dangerous.[1]

Functional GroupAssociated HazardMechanistic Insight
Thioamide (

)
Thyroid Toxicity & Sensitization Thioamides can inhibit thyroid peroxidase (TPO).[1][2] Chronic exposure may lead to goitrogenic effects.[1] They are also potential skin sensitizers.[1]
Morpholine Ring Corrosivity / Irritation The nitrogen lone pair confers basicity.[1] Morpholine derivatives are known to cause severe eye irritation and potential corneal damage (Category 1 or 2 Eye Irritant).[1]
Chiral Center (2-Methyl) Stereoselective Toxicity Biological activity often varies between enantiomers.[1] Assume the specific isomer you are handling is the more toxic one (Precautionary Principle).
Decomposition Toxic Gas Release Contact with strong acids can liberate

.[1] Thermal decomposition releases

and

.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for synthesis scale (10mg – 10g) . For process scale (>100g), full Tyvek suits and powered air-purifying respirators (PAPR) are recommended.[1]

A. Hand Protection (Gloves)

Standard: Double-gloving is mandatory for all handling outside a sealed glovebox.[1]

LayerMaterialThicknessRationale
Inner Nitrile (High Dexterity)4 mil (0.10 mm)Tactile sensitivity.[1] Acts as a second barrier if outer glove tears.[1]
Outer Nitrile (Extended Cuff)5-8 mil (0.12+ mm)Thioamide Resistance: Thioamides penetrate standard latex rapidly.[1] Nitrile offers superior degradation resistance against the basic morpholine moiety.[1]
Protocol "Splash & Change" N/AIf any liquid solvent containing the compound touches the glove, change immediately.[1] The solvent acts as a carrier, dragging the solute through the glove matrix.
B. Respiratory & Body Protection[1][3]
  • Primary Barrier (Engineering Control): All open handling (weighing, transfer) must occur inside a Chemical Fume Hood functioning at 80–100 fpm face velocity .

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of basic dust entering the tear duct.

    • Respiratory: If fume hood access is compromised or during spill cleanup, use a Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA).[1]

    • Body: Flame-resistant (FR) lab coat (buttoned to neck) + long pants + closed-toe leather/composite shoes.[1]

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Pre-Flight" Check)[1]
  • Neutralize Static: Organic powders like 2-Methylmorpholine-4-carbothioamide are often static-prone.[1] Use an ionizing fan or anti-static gun inside the hood before weighing to prevent "flying powder" aerosols.

  • Acid Sweep: Ensure the fume hood is free of strong acids (HCl,

    
    ).[1] Accidental contact with thioamides can generate toxic gases.[1]
    
  • Solvent Selection: Identify your solvent. If using Dichloromethane (DCM) , be aware that DCM permeates nitrile gloves in <4 minutes. If dissolving in DCM, wear Silver Shield® (Laminate) gloves or change nitrile gloves every 5 minutes.

Phase 2: Active Handling (Synthesis/Weighing)[1]
  • Weighing:

    • Place the balance inside the fume hood.

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]

  • Reaction Setup:

    • Thioamides can be air/moisture sensitive.[1] Purge reaction vessels with Nitrogen or Argon.[1]

    • Temperature Control: Do not overheat. Thioamides are thermally labile.[1] Use an oil bath with a digital limit switch, not a heating mantle directly on the glass.

Phase 3: Decontamination & Disposal[1]
  • The "No-Bleach" Rule: NEVER use bleach (sodium hypochlorite) to clean thioamide spills.[1]

    • Reason: Hypochlorite is a strong oxidizer.[1] Reacting it with sulfur-containing organics can generate heat and toxic sulfur oxides aggressively.[1]

    • Correct Decon: Use a dilute surfactant (soap water) followed by an ethanol wipe.[1]

  • Waste Segregation:

    • Label waste clearly: "Contains Thioamides – DO NOT MIX WITH OXIDIZERS."

    • Dispose of solid waste in the "Solid Hazardous Waste" stream.

Visual Workflow: Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyProtocol Start START: Task Definition RiskAssess Risk Assessment: Isolate Acidic Reagents Start->RiskAssess HoodCheck Check Fume Hood (>80 fpm?) RiskAssess->HoodCheck DonPPE Don PPE: 1. Goggles 2. Lab Coat 3. Double Nitrile Gloves HoodCheck->DonPPE Yes Stop STOP WORK HoodCheck->Stop No (Call Facilities) Weighing Weighing Step: Use Anti-Static Gun DonPPE->Weighing SolventCheck Solvent = DCM? Weighing->SolventCheck LaminateGloves Switch to Laminate Gloves SolventCheck->LaminateGloves Yes StandardGloves Maintain Nitrile (Change if splashed) SolventCheck->StandardGloves No Reaction Perform Reaction (Inert Atmosphere) LaminateGloves->Reaction StandardGloves->Reaction Cleanup Cleanup: NO BLEACH used Reaction->Cleanup Waste Disposal: Segregate from Oxidizers Cleanup->Waste

Figure 1: Operational Safety Workflow for Thioamide Handling. Note the critical decision point regarding solvent selection and glove compatibility.

Emergency Response Data

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes .[1][3][4][5] Hold eyelids open.Seek ophthalmologist immediately (Corrosive risk).[1]
Skin Contact Remove contaminated clothing.[1][3][4] Wash with soap/water.[1][3][4]Monitor for sensitization (redness/itching) for 48 hours.[1]
Inhalation Move to fresh air.[1][3][4][5][6] If breathing is difficult, give

.[1]
Monitor for pulmonary edema (delayed onset).[1]
Spill (<5g) Cover with absorbent pads.[1] Wipe with Ethanol.[1][7]Report as "Sulfur-containing organic spill."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Morpholine-4-carbothioamide (Compound Summary).[1][4][8] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][Link]

Sources

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